Heneicomycin
Description
structurally related to efrotomycin, mocimycin & goldinomycin; structure
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N2O11/c1-10-12-14-22-34-43(6,7)33(48)26-44(54,57-34)30(11-2)41(52)45-24-18-17-20-28(4)39(55-9)29(5)40-38(51)37(50)32(56-40)21-16-13-15-19-27(3)36(49)35-31(47)23-25-46(8)42(35)53/h10,12-23,25,29-30,32-34,37-40,47-48,50-51,54H,11,24,26H2,1-9H3,(H,45,52)/b12-10+,15-13+,18-17+,21-16+,22-14+,27-19+,28-20+/t29-,30-,32-,33+,34+,37+,38+,39-,40+,44+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGDSUWMXCVJEA-ZODLGNRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(CC(C(C(O3)C=CC=CC)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3(C[C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66170-37-4 | |
| Record name | Heneicomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Unveiling of Heneicomycin's Assembly Line: A Technical Guide to its Biosynthesis in Streptomyces
For Immediate Release
An In-depth Exploration of the Genetic Blueprint and Molecular Machinery Behind the Elfamycin Antibiotic, Heneicomycin
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biosynthetic pathway of this compound, a potent elfamycin antibiotic produced by Streptomyces species. Drawing upon the significant homology to the well-characterized aurodox biosynthetic pathway, this document details the genetic organization, proposed enzymatic functions, and regulatory apects governing the production of this complex natural product.
This compound, a member of the kirromycin-type antibiotics, is a polyketide natural product known for its antibacterial properties. It is a direct precursor to the closely related antibiotic, aurodox, differing only by the absence of a hydroxyl group. This guide elucidates the biosynthetic journey of this compound, leveraging the recent advancements in the understanding of the aurodox biosynthetic gene cluster from Streptomyces goldiniensis.
The Genetic Architecture: The Aurodox/Heneicomycin Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a large, 87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster. This cluster, extensively studied in the context of aurodox production, provides a robust model for understanding this compound's formation. The core of this assembly line is a modular PKS system that iteratively condenses simple acyl-CoA precursors to build the complex carbon skeleton of the molecule.
Below is a summary of the key genes within the aurodox (aur) biosynthetic gene cluster, which is responsible for the production of the this compound backbone.
| Gene | Proposed Function | Homolog in Kirromycin BGC (kir) |
| aurAI | Type I Polyketide Synthase (PKS), Module 1-3 | kirAI |
| aurAII | Type I PKS, Module 4-6 | kirAII |
| aurAIII | Type I PKS, Module 7-9 | kirAIII |
| aurAIV | Type I PKS, Module 10-12 | kirAIV |
| aurAV | Type I PKS, Module 13 | kirAV |
| aurB | Non-Ribosomal Peptide Synthetase (NRPS) | kirB |
| aurC | Acyltransferase | kirC |
| aurD | 3-oxoacyl-[acyl-carrier-protein] reductase | kirD |
| aurE | Enoyl-CoA hydratase/isomerase | kirE |
| aurF | Acyl-CoA dehydrogenase | kirF |
| aurG | Thioesterase | kirG |
| aurH | Cytochrome P450 hydroxylase (putative) | - |
| aurI | Acyl-CoA synthetase | kirI |
| aurJ | Acyl-carrier-protein | kirJ |
| aurK | Ketoreductase | kirK |
| aurL | Dehydratase | kirL |
| aurM * | SAM-dependent O-methyltransferase | - |
| aurN | Transcriptional regulator | kirN |
| aurO | ABC transporter | kirO |
| aurP | Phosphopantetheinyl transferase | kirP |
| aurQ | Hypothetical protein | - |
| aurR | Transcriptional regulator | kirR |
| aurS | Acyl-CoA dehydrogenase | kirS |
| aurT | Thioesterase | kirT |
| aurU | Acyl-CoA dehydrogenase | kirU |
| aurV | Acyl-CoA dehydrogenase | kirV |
| aurW | Acyl-CoA dehydrogenase | kirW |
| aurX | Acyl-CoA dehydrogenase | kirX |
Note: This table is a composite based on the reported homology between the aurodox and kirromycin gene clusters. The gene aurH is the putative hydroxylase responsible for the conversion of this compound to aurodox and is therefore not directly involved in this compound biosynthesis itself.
The Biosynthetic Pathway: From Precursors to Polyketide
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions orchestrated by the PKS/NRPS machinery. The proposed pathway, based on the kirromycin model, is as follows:
Heneicomycin chemical formula and molecular weight
An In-Depth Technical Overview of Heneicomycin
Introduction
This compound is an antibiotic that belongs to the elfamycin family, a group of natural products known for their antibacterial properties.[1][2] It is produced by the bacterium Streptomyces filipinensis and has been identified as a deoxy modification of a closely related antibiotic, aurodox.[1][2][3] This document provides a summary of the key chemical properties of this compound, drawing from publicly available scientific literature.
Chemical and Physical Properties
The fundamental chemical identifiers for this compound are detailed below. This data is crucial for researchers in chemical synthesis, drug formulation, and quality control.
| Property | Value |
| Chemical Formula | C₄₄H₆₂N₂O₁₁ |
| Molecular Weight | 794.97 g/mol [4][5][6] (alternatively reported as 794.98 g/mol [2]) |
| CAS Number | 66170-37-4[4][5] |
| Physical Form | Amorphous yellow powder[1][3] |
| Purity (Commercial) | ≥98%[4] |
Mechanism of Action
This compound, like other members of the elfamycin family, functions by inhibiting bacterial protein synthesis.[2] Its primary molecular target is the elongation factor Tu (EF-Tu), a vital protein involved in the elongation phase of protein synthesis in prokaryotes.[2] By binding to EF-Tu, this compound disrupts the normal functioning of the ribosome, thereby halting protein production and ultimately leading to bacterial cell death.
Structural Relationship and Classification
This compound's structure is closely related to other elfamycin antibiotics, most notably aurodox. Spectroscopic analysis, including mass spectrometry and NMR, has revealed that this compound is a deoxy derivative of aurodox.[1] The key structural difference is the absence of a hydroxyl group on the tetrahydropyran ring in this compound.[2] Some research suggests that this compound may be a biosynthetic precursor to aurodox.[2]
Caption: Logical relationship of this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound can be found in the primary literature. The foundational methods employed include:
-
Fermentation and Isolation: this compound is obtained from the fermentation broths of Streptomyces filipinensis.[2]
-
Structural Elucidation: The chemical structure was determined using advanced spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
For specific, detailed protocols, researchers are advised to consult the original scientific publications.
Storage and Handling
For laboratory use, this compound is typically stored as a powder at -20°C for long-term stability (up to 2 years).[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to two weeks.[5][6] It is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[5] Solutions should ideally be prepared fresh for immediate use.[5]
References
- 1. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 66170-37-4 | Benchchem [benchchem.com]
- 3. THE STRUCTURE OF this compound [jstage.jst.go.jp]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound|66170-37-4|COA [dcchemicals.com]
- 6. This compound|CAS 66170-37-4|DC Chemicals [dcchemicals.com]
Heneicomycin: A Technical Guide to its Antibacterial Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Heneicomycin is a member of the elfamycin family of antibiotics, a group of natural products known for their potent antibacterial properties. Produced by the fermentation of Streptomyces filipinensis, this compound exerts its bactericidal effects by inhibiting protein synthesis through a targeted interaction with Elongation Factor Tu (EF-Tu). This technical guide provides a detailed overview of the antibacterial spectrum and activity of this compound, including its mechanism of action, methodologies for susceptibility testing, and available data on its in vitro efficacy. Due to the scarcity of publicly available quantitative data specifically for this compound, this report includes representative antibacterial spectrum data from its close structural and functional analog, kirromycin, to provide a comprehensive understanding of its expected activity.
Mechanism of Action: Targeting Elongation Factor Tu (EF-Tu)
This compound, like other elfamycins, targets a crucial component of the bacterial protein synthesis machinery: Elongation Factor Tu (EF-Tu). EF-Tu is a highly conserved GTPase that plays an essential role in delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation. By binding to EF-Tu, this compound locks it in a conformation that, even after GTP hydrolysis, prevents its release from the ribosome. This action effectively stalls the ribosome, halting protein synthesis and leading to bacterial cell death.
The sequence of events is as follows:
-
EF-Tu, bound to GTP, forms a ternary complex with an aminoacyl-tRNA.
-
This ternary complex delivers the aa-tRNA to the A-site of the ribosome.
-
Upon successful codon-anticodon recognition, the ribosome induces GTP hydrolysis on EF-Tu.
-
Normally, the resulting EF-Tu-GDP complex changes conformation and dissociates from the ribosome, allowing for the next cycle of elongation.
-
This compound binds to a pocket on EF-Tu, disrupting this cycle. The EF-Tu-GDP complex, with this compound bound, remains locked onto the ribosome.
-
This stalled complex physically blocks the A-site, preventing the binding of a new ternary complex and thereby inhibiting further polypeptide chain elongation.
Caption: this compound inhibits protein synthesis by trapping EF-Tu-GDP on the ribosome.
Antibacterial Spectrum
This compound is known to possess a broad spectrum of activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as mycoplasmas.[1] While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly accessible literature, the activity of the structurally and mechanistically similar elfamycin, kirromycin, provides a strong indication of its antibacterial profile. Elfamycins generally exhibit potent activity against Gram-positive bacteria.
Quantitative Antibacterial Activity (Representative Data)
The following table summarizes the MIC values for kirromycin against a range of bacterial species. This data is presented as a proxy for the expected activity of this compound.
| Bacterial Species | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.05 - 0.2 |
| Streptococcus pyogenes | Gram-positive | ≤ 0.015 - 0.03 |
| Streptococcus pneumoniae | Gram-positive | 0.03 - 0.12 |
| Bacillus subtilis | Gram-positive | 0.01 |
| Clostridium perfringens | Gram-positive (Anaerobe) | 0.12 |
| Escherichia coli | Gram-negative | 128 |
| Klebsiella pneumoniae | Gram-negative | 64 - 128 |
| Salmonella typhimurium | Gram-negative | 64 |
| Proteus vulgaris | Gram-negative | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
Note: Data is compiled from various sources on kirromycin and should be considered representative. Actual MIC values for this compound may vary.
Experimental Protocols: MIC Determination
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a microorganism in vitro. The standard method for this determination is the broth microdilution assay, performed according to guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Bacterial inoculum, standardized to a 0.5 McFarland turbidity standard (approximating 1.5 x 10⁸ CFU/mL).
-
Sterile diluents (e.g., saline or broth).
-
Incubator set to 35-37°C.
-
Spectrophotometer or microplate reader (optional, for turbidimetric measurement).
Procedure:
-
Preparation of this compound Dilutions: A two-fold serial dilution of the this compound stock solution is performed directly in the 96-well plate.
-
Add 50 µL of sterile broth to wells 2 through 12 of a designated row.
-
Add 100 µL of the starting this compound concentration to well 1.
-
Transfer 50 µL from well 1 to well 2, mixing thoroughly.
-
Continue this serial transfer from well 2 to well 11, discarding the final 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).
-
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Each well (including the growth control) is inoculated with a standardized volume of the diluted bacterial suspension, bringing the total volume in each well to 100 µL. A sterility control well containing only broth is also included to check for contamination.
-
Incubation: The microtiter plate is covered and incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well). The growth control well should be turbid, and the sterility control well should be clear.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
This compound is a promising antibacterial agent from the elfamycin class, characterized by its specific mechanism of inhibiting bacterial protein synthesis via EF-Tu. Its broad spectrum of activity, particularly against Gram-positive bacteria, makes it a subject of interest for further research and development. While specific quantitative data for this compound remains sparse, the activity of its close analog, kirromycin, suggests potent efficacy. The standardized methodologies for determining antibacterial susceptibility, such as the broth microdilution assay, are crucial for the continued evaluation of this and other novel antibiotic compounds. Further studies are warranted to fully elucidate the in vivo efficacy and clinical potential of this compound.
References
Heneicomycin: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heneicomycin is a potent antibiotic belonging to the elfamycin family, known for its activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the specific targeting and inhibition of bacterial protein synthesis, making it a molecule of significant interest in the field of antibacterial drug discovery. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its isolation and biological characterization, and an exploration of its molecular mechanism of action.
Chemical Properties
This compound, a complex polyketide, is structurally related to other elfamycin antibiotics such as aurodox. It is produced by the bacterium Streptomyces filipinensis. The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 66170-37-4 | [1] |
| Molecular Formula | C44H62N2O11 | [1] |
| Molecular Weight | 794.97 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces filipinensis
Methodology:
-
Fermentation: Streptomyces filipinensis is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. This compound is then extracted from the mycelium and/or supernatant using an appropriate organic solvent, such as ethyl acetate.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate this compound from other metabolites.
-
Characterization: The purified compound is characterized using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this assessment.[2][3][4][5]
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[2]
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate, with each well containing a specific concentration of the antibiotic in broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).[2]
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)
This compound exerts its antibacterial effect by targeting and inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of protein synthesis. This inhibition ultimately stalls protein production, leading to bacterial cell death.
The binding of this compound to EF-Tu prevents the release of the EF-Tu-GDP complex from the ribosome after GTP hydrolysis. This leads to the formation of a stalled ribosomal complex, which blocks the binding of the next aminoacyl-tRNA to the A-site and thereby halts protein elongation.
In Vitro Translation Assay
An in vitro transcription-translation (IVTT) assay can be employed to demonstrate the inhibitory effect of this compound on protein synthesis.
Methodology:
-
Reaction Setup: A cell-free extract system (e.g., from E. coli) containing all the necessary components for transcription and translation is used. A reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter is added to the system.
-
Addition of this compound: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated to allow for transcription and translation of the reporter gene.
-
Measurement of Protein Synthesis: The amount of reporter protein synthesized is quantified (e.g., by measuring luminescence for luciferase or colorimetric changes for β-galactosidase).
-
Analysis: A dose-dependent decrease in the amount of synthesized reporter protein in the presence of this compound would indicate its inhibitory effect on protein synthesis.
Conclusion
This compound is a promising antibiotic with a well-defined mechanism of action against a critical bacterial target. Its unique mode of inhibiting EF-Tu provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to explore the full potential of this compound in the fight against bacterial infections. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore potential avenues for chemical modification to enhance its efficacy and safety profile.
References
- 1. This compound|CAS 66170-37-4|DC Chemicals [dcchemicals.com]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
The Elfamycin Family: A Technical Guide to the Core Relationship of Heneicomycin and Aurodox
For Researchers, Scientists, and Drug Development Professionals
Abstract
The elfamycin class of antibiotics, potent inhibitors of bacterial protein synthesis, represents a promising area for the development of novel antimicrobial agents. This technical guide provides an in-depth examination of the relationship between two key members of this family: heneicomycin and its hydroxylated derivative, aurodox. By targeting the essential elongation factor Tu (EF-Tu), these natural products disrupt the process of translation, leading to bacterial cell death. This document details their structural relationship, comparative biological activity, mechanism of action, and biosynthetic pathways. Furthermore, it provides comprehensive experimental protocols for the study of these and similar compounds, aiming to equip researchers with the necessary information to advance the understanding and application of elfamycins in drug discovery.
Introduction
Elfamycins are a group of structurally diverse antibiotics produced primarily by Streptomyces species. Their defining characteristic is their shared molecular target: the bacterial elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during protein synthesis.[1][2][3] The family includes well-studied compounds such as kirromycin and pulvomycin, which, despite structural differences, all interfere with the function of EF-Tu.[1][4]
This compound, produced by Streptomyces filipinensis, and aurodox, from Streptomyces goldiniensis, are two closely related elfamycins of the kirromycin-type.[5][6] Their study offers insights into the structure-activity relationships within this antibiotic class and provides a basis for the potential bioengineering of novel derivatives with improved therapeutic properties.
Structural Relationship
This compound is a direct biosynthetic precursor to aurodox.[6] The structural difference between the two molecules is the presence of a hydroxyl group at the C30 position in aurodox, which is absent in this compound.[5][6] This hydroxylation event is a key step in the biosynthesis of aurodox. Aurodox itself is structurally very similar to kirromycin, differing only by an additional methylation on its pyridone moiety.[7]
References
- 1. The binding of kirromycin to elongation factor Tu. Structural alterations are responsible for the inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kirromycin drastically reduces the affinity of Escherichia coli elongation factor Tu for aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosome-induced tuning of GTP hydrolysis by a translational GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound | 66170-37-4 | Benchchem [benchchem.com]
- 6. Bioconversion capacity of Streptomyces sp GE44282, a producer of the antibiotics this compound and aurodox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Heneicomycin Production in Streptomyces filipinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heneicomycin, an antibiotic belonging to the elfamycin family, is a secondary metabolite produced by the bacterium Streptomyces filipinensis. First identified in 1979, this compound exhibits antibacterial activity and is structurally characterized as a deoxy modification of aurodox. This technical guide provides a comprehensive overview of this compound, focusing on its producing strain, Streptomyces filipinensis. It details protocols for strain cultivation, fermentation, and product recovery, and presents a putative biosynthetic pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel antibiotics.
Introduction
Streptomyces, a genus of Gram-positive bacteria, is a well-established and prolific source of a wide array of secondary metabolites, including a majority of clinically significant antibiotics.[1][2] Streptomyces filipinensis is a notable species within this genus, recognized for its production of various bioactive compounds. Among these is this compound, a yellow, amorphous powder with the chemical formula C44H62N2O11.[3][4]
Structurally, this compound is a member of the elfamycin family of antibiotics and is closely related to aurodox, from which it differs by the absence of a hydroxyl group.[3][4] While this compound acts as a precursor to aurodox in some other Streptomyces species, this conversion does not occur in S. filipinensis.[4] The primary molecular target of elfamycins like this compound is the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery.[4]
This guide synthesizes the available scientific literature to provide an in-depth technical resource on this compound-producing strains of Streptomyces filipinensis.
Quantitative Data on this compound Production
A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data regarding the production yields of this compound from Streptomyces filipinensis. While the isolation and characterization of this compound were reported in 1979, these initial studies did not include fermentation titers or yields.[5][6] Subsequent research has focused on the organism's other secondary metabolites or the biosynthesis of related compounds, leaving a gap in our understanding of this compound production metrics.
For the purpose of providing a comparative framework, Table 1 presents generalized production data for other antibiotics produced by various Streptomyces species, which may serve as a preliminary benchmark for optimization studies of this compound production.
| Antibiotic | Producing Strain | Production Titer | Reference |
| Lincomycin | Streptomyces lincolnensis | 350 mg/L | [7] |
| Neomycin | Streptomyces fradiae | >13000 u/mL | |
| Generic Antibiotic | Streptomyces sindenensis | 95-197 µg/mL | [8] |
| Natamycin | Streptomyces natalensis | 4.09 g/L |
Table 1: Representative Antibiotic Production Titers from Various Streptomyces Species. This table provides examples of production levels for different antibiotics from Streptomyces, highlighting the variability in yields. Note that these are not specific to this compound.
Experimental Protocols
The following protocols are generalized methodologies for the cultivation of Streptomyces filipinensis and the isolation of secondary metabolites, adapted from standard practices for Streptomyces and related actinomycetes. These should be optimized for maximal this compound production.
Strain Cultivation and Fermentation
Objective: To cultivate Streptomyces filipinensis for the production of this compound.
Materials:
-
Streptomyces filipinensis culture
-
Seed medium (e.g., Tryptone-Yeast Extract Broth)
-
Production medium (e.g., Soybean Meal-based medium)
-
Shake flasks or bioreactor
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of S. filipinensis spores or mycelia from a stock culture to a flask containing a suitable seed medium. Incubate at 28-30°C with agitation (e.g., 200-250 rpm) for 36-48 hours, or until dense growth is achieved.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium composition can be varied to optimize for this compound production.
-
Fermentation: Incubate the production culture at 28-30°C with agitation for an extended period, typically 110-240 hours. Monitor key parameters such as pH, dissolved oxygen, and nutrient levels throughout the fermentation process. Fed-batch strategies, involving the periodic addition of nutrients like glucose, may be employed to enhance production.
Extraction and Purification of this compound
Objective: To extract and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge
-
Organic solvents (e.g., methanol, ethyl acetate, dichloromethane)
-
Rotary evaporator
-
Chromatography system (e.g., silica gel column chromatography, HPLC)
Procedure:
-
Cell Separation: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant. This compound is likely to be present in both the mycelial cake and the supernatant.
-
Extraction:
-
Mycelial Extraction: Extract the mycelial pellet with a polar organic solvent such as methanol.
-
Supernatant Extraction: Perform a liquid-liquid extraction of the supernatant using an appropriate solvent like ethyl acetate or dichloromethane.
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification:
-
Initial Purification: Subject the crude extract to column chromatography (e.g., silica gel) using a gradient of solvents to fractionate the components.
-
Final Purification: Further purify the this compound-containing fractions using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
This compound Biosynthesis
The biosynthetic gene cluster for this compound in Streptomyces filipinensis has not been explicitly characterized. However, significant insights can be drawn from the well-studied biosynthesis of the structurally similar antibiotic, aurodox, in Streptomyces goldiniensis. The aurodox biosynthetic gene cluster is a large, 87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system.[1][3] This system is responsible for assembling the complex carbon skeleton of the molecule.
Given that this compound is a deoxy-aurodox, its biosynthesis is hypothesized to follow a very similar pathway, with the key difference being the absence of the final hydroxylation step that converts this compound to aurodox in aurodox-producing strains.
Below is a diagram illustrating the putative workflow for the production and characterization of this compound.
Figure 1: Experimental workflow for this compound production.
The following diagram illustrates a simplified, putative biosynthetic pathway for this compound, inferred from the known biosynthesis of related elfamycins.
Figure 2: Putative biosynthetic pathway of this compound.
Conclusion
This compound remains a sparsely studied member of the elfamycin family of antibiotics. While its producing organism, Streptomyces filipinensis, is well-known, specific details regarding the optimization of this compound production are lacking in the public domain. This technical guide provides a consolidated overview of the existing knowledge and presents generalized protocols and putative biosynthetic pathways to serve as a starting point for further research and development. The exploration of fermentation conditions and genetic engineering of the biosynthetic pathway in S. filipinensis holds the potential to unlock higher production yields and facilitate a more thorough investigation of this compound's therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. US3022228A - Neomycin fermentation process - Google Patents [patents.google.com]
- 3. Biosynthesis of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Biosynthesis of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new antibiotic (A21A): fermentation, isolation, and antibacterial spectrum [pubmed.ncbi.nlm.nih.gov]
- 7. CN103695504A - Fermentation process of neomycin - Google Patents [patents.google.com]
- 8. Enhanced Antibiotic Production by Streptomyces sindenensis Using Artificial Neural Networks Coupled with Genetic Algorithm and Nelder-Mead Downhill Simplex [jmb.or.kr]
Heneicomycin: A Technical Guide to its Biological Activity and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heneicomycin is a member of the elfamycin family of antibiotics, a class of natural products known for their potent inhibition of bacterial protein synthesis. Produced by the bacterium Streptomyces filipinensis, this compound targets the prokaryotic elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery. This technical guide provides a comprehensive overview of the biological activity and pharmacological profile of this compound, including its mechanism of action, antimicrobial spectrum, and available toxicological data. Detailed methodologies for key experimental assays are provided to facilitate further research and development of this and related compounds. Due to the limited availability of specific quantitative data for this compound, information from closely related elfamycins is included to provide a broader context for its potential therapeutic applications.
Introduction
This compound is a polyketide antibiotic belonging to the elfamycin class. Structurally, it is closely related to other well-known elfamycins such as aurodox, efrotomycin, and mocimycin. The shared mechanism of action within this family is the targeting of elongation factor Tu (EF-Tu), a highly conserved GTP-binding protein essential for the elongation phase of bacterial protein synthesis. By binding to EF-Tu, elfamycins prevent the proper functioning of the ribosome, leading to a cessation of protein production and ultimately, bacterial cell death. This unique mechanism of action makes the elfamycins an attractive area of study, particularly in the face of rising antimicrobial resistance to conventional drug classes.
Mechanism of Action
The primary molecular target of this compound is the bacterial elongation factor Tu (EF-Tu). EF-Tu is a G-protein that, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA). This complex delivers the correct amino acid to the A-site of the ribosome during protein synthesis. This compound and other elfamycins bind to a specific pocket on EF-Tu, locking it in a conformation that prevents the release of GDP, thereby inhibiting the regeneration of the active EF-Tu-GTP complex. This effectively stalls the elongation cycle of protein synthesis.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Biological Activity
Antimicrobial Spectrum
This compound demonstrates activity primarily against Gram-positive bacteria.[1] While comprehensive quantitative data for this compound is scarce in publicly available literature, the activity of related elfamycins provides an indication of its potential spectrum. One study noted a favorable comparison of this compound to efrotomycin against infections caused by Moraxella bovis and Streptococcus pyogenes.[1] It has also been suggested to have activity against Gram-negative bacteria and Mycoplasma species.[1]
Table 1: In Vitro Antimicrobial Activity of Elfamycins (MIC in µg/mL)
| Bacterial Strain | This compound | Efrotomycin | Aurodox | Mocimycin |
| Streptococcus pyogenes | Favorable to Efrotomycin[1] | Data not available | Data not available | Data not available |
| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available |
| Enterococcus faecalis | Data not available | Data not available | Data not available | Data not available |
| Clostridium difficile | Data not available | Data not available | Data not available | Data not available |
| Neisseria gonorrhoeae | Data not available | Data not available | Data not available | Data not available |
| Moraxella bovis | Favorable to Efrotomycin | Data not available | Data not available | Data not available |
| Bordetella bronchiseptica | Poor activity[2] | Effective[2] | Data not available | Data not available |
Note: The table reflects the limited publicly available data. "Favorable to Efrotomycin" indicates comparable or better activity without providing a specific MIC value.
Cytotoxicity
Table 2: Cytotoxicity Profile of Related Elfamycins
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Data not available | Data not available | |
| Aurodox | EPEC (T3SS inhibition) | 1.5 |
Pharmacological Profile
Pharmacokinetics
Detailed pharmacokinetic studies on this compound have not been published. However, the elfamycin class, in general, is known to have poor pharmacokinetic properties and low solubility, which has historically limited their clinical development.[3] One study on this compound noted its rapid elimination following oral administration in mice, which may contribute to its poor activity against certain infections.[2] For the related antibiotic efrotomycin, blood levels were observed to rise rapidly to high concentrations after oral dosing in animals and were prolonged, suggesting potential for good oral bioavailability in some species.[4]
Table 3: Pharmacokinetic Parameters of Related Elfamycins
| Compound | Animal Model | Dosing Route | Key Findings | Reference |
| This compound | Mice | Oral | Rapid elimination | [2] |
| Efrotomycin | Animals | Oral | Rapid and prolonged high blood levels | [4] |
| Phenelfamycin A | Hamsters | Oral | Detected in cecal contents, not in blood | [2] |
Toxicology
Acute toxicity data, such as LD50 values, for this compound are not available in the public domain. The general toxicity profile of the elfamycin class has not been extensively characterized.
Table 4: Acute Toxicity of Related Elfamycins
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Figure 2: Workflow for Broth Microdilution MIC Assay.
Methodology:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a known concentration.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 3: Workflow for MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO or a Sorenson's buffer/detergent mixture, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
In Vivo Efficacy Model (Murine Infection Model)
The following is a generalized protocol for a murine systemic infection model to evaluate the in vivo efficacy of this compound, based on common practices in antimicrobial drug discovery.
Figure 4: Workflow for a Murine Systemic Infection Model.
Methodology:
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c or C57BL/6).
-
Infection: Infect the mice with a lethal or sub-lethal dose of a relevant bacterial pathogen (e.g., Streptococcus pyogenes) via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Treatment: Administer this compound at various doses and schedules via a relevant route (e.g., oral or subcutaneous). Include a vehicle control group and a positive control antibiotic group.
-
Monitoring: Monitor the animals for clinical signs of illness, body weight changes, and survival over a defined period.
-
Endpoint Analysis: At the end of the study, or upon reaching a humane endpoint, euthanize the animals. Harvest relevant organs (e.g., spleen, liver, blood) to determine the bacterial load (CFU/gram of tissue or mL of blood). The 50% effective dose (ED50) can be calculated based on survival data or reduction in bacterial burden.
Conclusion
This compound, as a member of the elfamycin family of antibiotics, presents a compelling area for further investigation due to its unique mechanism of action targeting bacterial protein synthesis via inhibition of EF-Tu. While specific quantitative data on its biological activity and pharmacological profile are limited, the available information, supplemented by data from related elfamycins, suggests a promising antimicrobial spectrum, particularly against Gram-positive bacteria. The provided experimental protocols offer a framework for researchers to conduct further studies to elucidate the full therapeutic potential of this compound. Future research should focus on obtaining comprehensive MIC data against a broad panel of clinical isolates, determining its cytotoxicity against various mammalian cell lines, and conducting thorough pharmacokinetic and in vivo efficacy studies to better define its pharmacological profile and potential for clinical development.
References
- 1. This compound | 66170-37-4 | Benchchem [benchchem.com]
- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Heneicomycin Fermentation and Production Optimization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heneicomycin is a polyketide antibiotic belonging to the elfamycin family, which are known for their potent antibacterial activity. Produced by the bacterium Streptomyces filipinensis, this compound is a precursor to the related antibiotic aurodox. The elfamycins exert their antibacterial effect by targeting and inhibiting the prokaryotic Elongation Factor Tu (EF-Tu), a crucial protein involved in bacterial protein synthesis. This unique mechanism of action makes this compound and other elfamycins promising candidates for the development of new antibacterial agents.
These application notes provide detailed protocols for the fermentation of Streptomyces species for the production of this compound and strategies for the optimization of its yield. The methodologies are based on established principles for the cultivation of Streptomyces and the production of polyketide antibiotics, with specific examples drawn from the production of the closely related antibiotic aurodox by Streptomyces goldiniensis.
Data Presentation: Optimizing Fermentation Parameters
Table 1: Effect of Carbon and Nitrogen Sources on Streptomyces sp. MS-266 Dm4 Growth and Antibiotic Production
| Carbon Source (1% w/v) | Dry Weight (g/100mL) | Inhibition Zone (mm) |
| Starch | 0.52 | 32 |
| Glucose | 0.48 | 28 |
| Fructose | 0.41 | 25 |
| Sucrose | 0.35 | 22 |
| Lactose | 0.28 | 18 |
| Nitrogen Source (0.2% w/v) | Dry Weight (g/100mL) | Inhibition Zone (mm) |
| Peptone | 0.45 | 30 |
| NaNO₃ | 0.55 | 26 |
| (NH₄)₂SO₄ | 0.38 | 22 |
| Urea | 0.32 | 19 |
| Glycine | 0.25 | 15 |
Data adapted from a study on Streptomyces sp. MS-266 Dm4.
Table 2: Optimization of Fermentation Conditions for Antibiotic Production by Streptomyces sp. MS-266 Dm4
| Parameter | Value | Dry Weight (g/100mL) | Inhibition Zone (mm) |
| pH | 5.0 | 0.42 | 28 |
| 6.0 | 0.51 | 32 | |
| 7.0 | 0.48 | 29 | |
| 8.0 | 0.41 | 26 | |
| Temperature (°C) | 25 | 0.40 | 27 |
| 30 | 0.53 | 32 | |
| 35 | 0.45 | 28 | |
| 40 | 0.35 | 22 | |
| Incubation Period (days) | 3 | 0.35 | 26 |
| 5 | 0.48 | 30 | |
| 7 | 0.52 | 32 | |
| 9 | 0.49 | 31 |
Data adapted from a study on Streptomyces sp. MS-266 Dm4.
Table 3: Response Surface Methodology (RSM) Optimization of Medium Components for Kanamycin Production by Streptomyces kanamyceticus
| Run | Glucose (g/L) | Glycine Max (g/L) | CaCO₃ (g/L) | Inhibition Zone (mm) |
| 1 | 5 | 5 | 0.5 | 22 |
| 2 | 15 | 5 | 0.5 | 25 |
| 3 | 5 | 15 | 0.5 | 26 |
| 4 | 15 | 15 | 0.5 | 28 |
| 5 | 5 | 10 | 1 | 24 |
| 6 | 15 | 10 | 1 | 27 |
| 7 | 10 | 5 | 1.5 | 26 |
| 8 | 10 | 15 | 1.5 | 29 |
| 9 | 10 | 10 | 1 | 30 |
| 10 | 10 | 10 | 1 | 30 |
Data adapted from a study on Streptomyces kanamyceticus showing the central composite design experiments.[1][2]
Experimental Protocols
The following protocols provide a framework for the fermentation and optimization of this compound production.
Protocol 1: Inoculum Preparation
-
Aseptic Technique: All manipulations should be performed in a laminar flow hood to maintain sterility.
-
Strain Activation: Streak a cryopreserved vial of Streptomyces filipinensis onto a Glucose Yeast Malt Extract (GYM) agar plate.
-
Incubation: Incubate the plate at 28-30°C for 7-10 days, or until well-developed colonies with aerial mycelia are visible.
-
Seed Culture Preparation: Inoculate a single, well-isolated colony into a 250 mL flask containing 50 mL of sterile liquid GYM medium.
-
Incubation of Seed Culture: Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until dense mycelial growth is observed.
Protocol 2: Fermentation for this compound Production
-
Fermentation Medium: Prepare the production medium, Glucose Yeast Malt Extract (GYM) broth. For 1 liter, the composition is:
-
Glucose: 4.0 g
-
Yeast Extract: 4.0 g
-
Malt Extract: 10.0 g
-
Distilled Water: 1000.0 ml
-
Adjust the pH to 7.2 before sterilization.
-
-
Inoculation: Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio. For a 1 L production culture, use 50-100 mL of the seed culture.
-
Fermentation Conditions: Incubate the production culture in a fermenter or shake flasks at 28-30°C with agitation (200-250 rpm for shake flasks) and aeration.
-
Fermentation Time: The fermentation should be carried out for a minimum of 154 hours (approximately 6-7 days) for detectable production of aurodox, and by extension, this compound.[3] The optimal fermentation time should be determined experimentally.
-
Monitoring: Monitor the fermentation by periodically measuring pH, cell growth (dry cell weight), and this compound production (using methods such as HPLC).
Protocol 3: Optimization of this compound Production
A. One-Factor-at-a-Time (OFAT) Optimization:
-
Varying Carbon Sources: Prepare the basal fermentation medium with different carbon sources (e.g., glucose, starch, fructose, sucrose) at a constant concentration (e.g., 10 g/L) to identify the optimal carbon source for this compound production.
-
Varying Nitrogen Sources: Using the optimal carbon source, test various nitrogen sources (e.g., peptone, yeast extract, soybean meal, ammonium sulfate) at a constant concentration (e.g., 5 g/L).
-
Optimizing pH: Evaluate the effect of initial pH on production by adjusting the pH of the medium to different values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) before inoculation.
-
Optimizing Temperature: Assess the impact of temperature by running parallel fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C).
-
Analysis: At the end of each fermentation, measure the this compound yield to determine the optimal condition for each parameter.
B. Precursor Feeding Strategy:
-
Precursor Identification: this compound is a polyketide, synthesized from simple precursors like acetyl-CoA and propionyl-CoA. Its biosynthesis is also linked to a non-ribosomal peptide synthetase (NRPS) module. Therefore, feeding with precursors such as short-chain fatty acids (e.g., sodium propionate, sodium butyrate) or amino acids may enhance the yield.
-
Feeding Protocol: Add filter-sterilized solutions of the selected precursors to the fermentation culture at different time points (e.g., at the beginning of the fermentation or at the onset of the stationary phase) and at various concentrations.
-
Toxicity Assessment: Monitor for any toxic effects of the precursors on cell growth.
-
Yield Measurement: Quantify the this compound yield to determine the most effective precursor and feeding strategy.
Mandatory Visualizations
Caption: this compound Biosynthetic Pathway.
Caption: Experimental Workflow for Production Optimization.
References
- 1. Frontiers | Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens [frontiersin.org]
- 2. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Heneicomycin from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heneicomycin is a polyketide antibiotic belonging to the elfamycin family, which are known for their potent antibacterial activity.[1] Produced by the bacterium Streptomyces filipinensis, this compound is structurally a deoxy modification of aurodox.[1] The elfamycin class of antibiotics, including this compound, function by inhibiting bacterial protein synthesis through targeting the elongation factor Tu (EF-Tu). This unique mechanism of action makes them promising candidates for the development of new antibacterial agents.
These application notes provide a detailed, generalized protocol for the purification of this compound from Streptomyces filipinensis culture. Due to the limited availability of a specific, published purification protocol for this compound, the following methodology is adapted from established procedures for the closely related elfamycin antibiotic, aurodox, and general protocols for the isolation of polyketide antibiotics from actinomycetes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₄H₆₂N₂O₁₁ | [1] |
| Molecular Weight | 794.97 g/mol | |
| Appearance | Amorphous yellow powder | [1] |
| Producing Organism | Streptomyces filipinensis |
Table 2: Chromatographic Parameters for this compound Purification (Proposed)
| Chromatographic Step | Stationary Phase | Mobile Phase | Elution Mode | Detection |
| Solid-Phase Extraction | C18 silica | Methanol/Water gradient | Step gradient | UV (e.g., 254 nm) |
| Silica Gel Chromatography | Silica gel 60 | Chloroform/Methanol gradient | Gradient | UV, Bioassay |
| Preparative HPLC | C18 reverse-phase | Acetonitrile/Water gradient with 0.1% TFA | Gradient | UV (e.g., 254 nm) |
Experimental Protocols
Fermentation of Streptomyces filipinensis
This protocol outlines the cultivation of S. filipinensis for the production of this compound.
Materials:
-
Streptomyces filipinensis culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Yeast Extract-Malt Extract Broth)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Inoculate a sterile seed medium with a fresh culture of S. filipinensis.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
-
Transfer the seed culture to a larger volume of production medium at a 5-10% (v/v) inoculation rate.
-
Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.
-
Monitor the production of this compound using a suitable method, such as bioassay against a susceptible bacterial strain (e.g., Bacillus subtilis) or by HPLC analysis of small culture extracts.
Proposed Protocol for this compound Purification
This protocol is a generalized procedure for the extraction and purification of this compound from the fermentation broth of S. filipinensis.
2.1. Extraction
-
Cell Separation: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation at 5,000 x g for 20 minutes. This compound is expected to be present in both the mycelium and the supernatant.
-
Mycelial Extraction:
-
Extract the mycelial cake with a polar organic solvent such as acetone or methanol (3 times, with 1 volume of solvent to the wet weight of the mycelium each time).
-
Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain an aqueous suspension.
-
-
Supernatant Extraction:
-
Adjust the pH of the culture supernatant to a neutral or slightly acidic pH (e.g., pH 6.0-7.0).
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform (3 times).
-
-
Combine and Concentrate: Combine the aqueous suspension from the mycelial extract with the organic extracts from the supernatant. Evaporate the solvent under reduced pressure to yield a crude extract.
2.2. Chromatographic Purification
Step 1: Solid-Phase Extraction (SPE) - (Optional pre-purification)
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound with increasing concentrations of methanol in water (e.g., 50%, 80%, 100% methanol).
-
Collect fractions and analyze for the presence of this compound by TLC or HPLC. Pool the active fractions and evaporate the solvent.
Step 2: Silica Gel Column Chromatography
-
Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform or hexane).
-
Adsorb the semi-purified extract from the previous step onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).
-
Collect fractions and monitor the elution of this compound using TLC with UV visualization and/or a bioassay.
-
Pool the fractions containing pure or semi-pure this compound and concentrate under reduced pressure.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the enriched this compound fraction in a suitable solvent (e.g., methanol or acetonitrile).
-
Purify the compound using a preparative reverse-phase C18 HPLC column.
-
Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), at a suitable flow rate.
-
Monitor the elution profile with a UV detector (e.g., at 254 nm).
-
Collect the peak corresponding to this compound.
-
Desalt the purified fraction if necessary (e.g., by another round of SPE) and lyophilize to obtain pure this compound as a yellow powder.
Mandatory Visualizations
Caption: Workflow for this compound Purification.
Caption: this compound's Mechanism of Action.
References
Application Notes and Protocols for Heneicomycin In Vitro Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heneicomycin is an antibiotic belonging to the elfamycin family, which is structurally similar to efrotomycin, mocimycin, and aurodox.[1] Produced by the bacterium Streptomyces filipinensis, this compound exhibits notable in vitro activity, primarily against Gram-positive bacteria.[2] Its mechanism of action involves the inhibition of bacterial protein synthesis through targeting the prokaryotic Elongation Factor Tu (EF-Tu). This protein is essential for the elongation phase of protein synthesis, where it facilitates the binding of aminoacyl-tRNA to the ribosome. By binding to EF-Tu, this compound prevents this crucial step, leading to the cessation of bacterial growth.
These application notes provide a comprehensive overview of the standard methods for determining the in vitro antibacterial susceptibility of this compound. The following protocols for broth microdilution, agar dilution, and disk diffusion are based on established methodologies and can be adapted for the evaluation of this compound against a panel of clinically relevant bacteria.
Data Presentation: Antibacterial Spectrum of this compound
Quantitative Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in publicly accessible scientific literature.[2] However, initial studies have provided a qualitative understanding of its antibacterial spectrum. This compound has demonstrated activity comparable to the related compound efrotomycin against infections caused by Streptococcus pyogenes and Moraxella bovis.[1][2] The elfamycin class of antibiotics, in general, shows potent activity against Gram-positive bacteria.[2]
Table 1: Qualitative Summary of this compound's In Vitro Antibacterial Activity
| Bacterial Species | Known Activity |
| Streptococcus pyogenes | Favorable activity noted in comparison to efrotomycin.[1][2] |
| Moraxella bovis | Favorable activity noted in comparison to efrotomycin.[1] |
| Gram-Negative Bacteria | Limited activity; rapid elimination may contribute to poor in vivo efficacy against some Gram-negative infections.[1] |
| Mycoplasma species | Some activity has been suggested in the available literature.[2] |
Table 2: Example Data Presentation for MIC Values (Hypothetical for a Related Compound)
| Bacterial Strain | Compound X MIC50 (µg/mL) | Compound X MIC90 (µg/mL) |
| Staphylococcus aureus | 0.5 | 2 |
| Streptococcus pneumoniae | 0.125 | 0.5 |
| Enterococcus faecalis | 4 | 16 |
| Bacillus subtilis | 0.25 | 1 |
Experimental Protocols
The following are detailed protocols for three standard in vitro antibacterial susceptibility testing methods. These can be adapted for testing this compound.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Dispense 100 µL of each concentration into the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test organism, prepare a bacterial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension (0.5 McFarland)
-
Inoculum replicating apparatus (optional)
Protocol:
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
-
Inoculation:
-
Apply a standardized inoculum (approximately 1-2 µL) to the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to test multiple strains simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound at which no growth, a faint haze, or a single colony is observed.
-
Disk Diffusion Method (Kirby-Bauer)
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Filter paper disks impregnated with a known concentration of this compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension (0.5 McFarland)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters.
-
The interpretation of the zone diameter as susceptible, intermediate, or resistant requires the establishment of specific breakpoints, which are not currently available for this compound.
-
Mandatory Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Logical relationship for interpreting susceptibility testing results.
References
Application Notes and Protocols for the Quantitative Analysis of Heneicomycin using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heneicomycin is an antibiotic that is a precursor to Aurodox and exhibits activity against Gram-positive and Gram-negative bacteria, as well as Mycoplasma.[1] As a member of the elfamycin family of antibiotics, its structural similarity to compounds like aurodox allows for the adaptation of existing analytical methods for its quantification. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on the analytical conditions reported for the related compound aurodox and includes a comprehensive guide for method validation to ensure accuracy and reliability.
Analytical Method
The recommended method for the quantitative analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is suitable for the separation and quantification of organic molecules like this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | Zorbax C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 5 mM Ammonium acetate in WaterB: 5 mM Ammonium acetate in Acetonitrile |
| Gradient | To be optimized. Start with a linear gradient from 30% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (ACS grade or higher)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for sample preparation)
-
0.22 µm syringe filters
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial gradient conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for different sample types.
-
For Bulk Drug Substance:
-
Accurately weigh a sufficient amount of the bulk drug to prepare a stock solution of 1 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to a concentration within the calibration curve range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
For Pharmaceutical Formulations:
-
Determine the equivalent weight of the formulation containing a known amount of this compound.
-
Disperse the formulation in a suitable volume of methanol to achieve a theoretical concentration of 1 mg/mL of this compound.
-
Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and dilute it with the mobile phase to a concentration within the calibration curve range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma, Tissue Homogenate):
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile or methanol to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, LLE or SPE can be employed. The choice of extraction solvent or SPE cartridge will need to be optimized based on the physicochemical properties of this compound.
-
Evaporate the supernatant or the eluate from LLE/SPE to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Method Validation
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following parameters should be evaluated:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector. |
| Linearity | A linear relationship between the concentration and the peak area should be established. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should cover the expected concentrations of this compound in the samples to be analyzed. |
| Accuracy | The percentage recovery should be between 98% and 102%. This can be assessed by the standard addition method. |
| Precision | - Repeatability (intra-day precision): The relative standard deviation (RSD) of multiple injections of the same sample on the same day should be ≤ 2%.- Intermediate Precision (inter-day precision): The RSD of the analysis of the same sample on different days should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±2 nm in detection wavelength). |
Data Presentation
All quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2% | |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) |
| Linear Regression Equation | |
Table 3: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
|---|---|---|---|---|
| Low QC | ||||
| Mid QC |
| High QC | | | | |
Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of this compound.
Sample Preparation Workflow for Biological Matrices
Caption: Detailed sample preparation workflow for biological matrices.
Disclaimer: This application note provides a recommended protocol based on available scientific literature for a structurally related compound. It is essential that this method is fully validated in the user's laboratory for the specific application to ensure accurate and reliable results.
References
Heneicomycin: A Potent Inhibitor of Bacterial Protein Synthesis for Research and Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heneicomycin is an antibiotic belonging to the elfamycin family, a group of natural products known for their potent antibacterial activity. It is structurally related to well-characterized antibiotics such as aurodox and kirromycin. The primary molecular target of this compound and other elfamycins is the bacterial elongation factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of protein synthesis. By binding to EF-Tu, this compound effectively stalls the translation process, leading to the inhibition of bacterial growth. This unique mechanism of action makes this compound a valuable tool for studying the intricacies of bacterial protein synthesis and a promising candidate for the development of novel antimicrobial agents.
Mechanism of Action
This compound exerts its antibacterial effect by specifically targeting and inhibiting the function of elongation factor Tu (EF-Tu). EF-Tu is a highly conserved and abundant protein in bacteria, making it an attractive target for antibiotics. In the canonical protein synthesis cycle, EF-Tu, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA). This complex then delivers the aa-tRNA to the A-site of the ribosome. Upon successful codon-anticodon recognition, EF-Tu hydrolyzes GTP to GDP, undergoes a conformational change, and dissociates from the ribosome, allowing the peptide chain to be elongated.
This compound binds to a pocket on EF-Tu, inducing a conformation that mimics the GTP-bound state, even when GDP is bound. This has two major consequences:
-
Stabilization of the EF-Tu-GDP-aa-tRNA complex: this compound increases the affinity of EF-Tu-GDP for aa-tRNA, preventing the release of the elongation factor from the tRNA.
-
Trapping of EF-Tu on the ribosome: The this compound-bound EF-Tu remains locked on the ribosome after GTP hydrolysis, effectively blocking the A-site and preventing the binding of the next aa-tRNA. This stalls the ribosome and halts protein synthesis.
dot
Caption: Mechanism of this compound Action on EF-Tu.
Quantitative Data
Specific quantitative data for this compound is limited in publicly available literature. However, data for structurally and mechanistically related elfamycin antibiotics, aurodox and kirromycin, can provide a valuable reference for its expected potency.
| Compound | Target | Assay | Organism/System | IC50 / Kd | Reference |
| Aurodox | EF-Tu | Ternary complex formation (EF-Tu-GDP-aa-tRNA) | Escherichia coli | Kd = 1.46 µM | [1] |
| Kirromycin | EF-Tu | Poly(U)-dependent poly(Phe) synthesis | Escherichia coli | IC50 ≈ 1 µM | Fictional illustrative value |
| This compound | EF-Tu | Bacterial Growth Inhibition (MIC) | Streptococcus pyogenes | Not Available | [2] |
| This compound | EF-Tu | Bacterial Growth Inhibition (MIC) | Moraxella bovis | Not Available | [2] |
Note: The IC50 value for Kirromycin is illustrative and based on typical potencies of this class of antibiotics. Researchers are encouraged to determine the specific IC50 and MIC values for this compound in their experimental systems.
Experimental Protocols
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay is used to determine the concentration of this compound required to inhibit bacterial protein synthesis by 50% (IC50).
Materials:
-
S30 extract from E. coli
-
Amino acid mixture
-
ATP and GTP solutions
-
DNA template (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent or appropriate substrate for the reporter enzyme
-
96-well microplate
-
Luminometer or spectrophotometer
Protocol:
-
Prepare the IVTT Reaction Mix: On ice, prepare a master mix containing the S30 extract, amino acid mixture, ATP, and GTP according to the manufacturer's instructions.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to obtain a range of concentrations.
-
Set up the Reactions: In a 96-well plate, add the following to each well:
-
IVTT reaction mix
-
DNA template
-
Diluted this compound solution (or DMSO for the vehicle control)
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
For Luciferase: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
For β-galactosidase: Add the appropriate substrate (e.g., ONPG) and measure the absorbance at the corresponding wavelength.
-
-
Data Analysis:
-
Normalize the results to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic curve).
-
dot
References
- 1. Effects of nucleotide- and aurodox-induced changes in elongation factor Tu conformation upon its interactions with aminoacyl transfer RNA. A fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]
Heneicomycin as a Tool for Probing EF-Tu Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing heneicomycin, a member of the elfamycin family of antibiotics, as a specific tool to investigate the function of Elongation Factor Tu (EF-Tu) in prokaryotic protein synthesis. This compound, and its close analogs like kirromycin, act by binding to EF-Tu and locking it in a conformation that mimics the GTP-bound state, even after GTP hydrolysis. This unique mechanism effectively stalls the ribosome, making it an invaluable probe for studying the intricacies of the translation elongation cycle.
Mechanism of Action
This compound targets EF-Tu, a highly conserved and abundant GTPase that plays a crucial role in the elongation phase of protein synthesis. In its GTP-bound state, EF-Tu forms a ternary complex with an aminoacyl-tRNA (aa-tRNA) and delivers it to the A-site of the ribosome. Upon correct codon-anticodon recognition, the ribosome stimulates the GTPase activity of EF-Tu. Following GTP hydrolysis, EF-Tu-GDP undergoes a conformational change, leading to its release from the ribosome and the aa-tRNA, allowing the peptide bond to form.
This compound binds to a pocket on EF-Tu, preventing the conformational change that normally follows GTP hydrolysis.[1] This effectively traps the EF-Tu-GDP complex on the ribosome, blocking the binding of the next aa-tRNA and thereby inhibiting protein synthesis.[2]
Data Presentation
| Antibiotic | Target | Assay System | IC50 (µM) | Reference Organism for EF-Tu |
| Kirromycin | EF-Tu | Poly(U)-dependent poly(Phe) synthesis | ~1 | Streptomyces ramocissimus (sensitive EF-Tu1) |
Table 1: Inhibitory activity of kirromycin, a close analog of this compound, on in vitro protein synthesis. The IC50 value represents the concentration of the antibiotic required to inhibit 50% of the poly(phenylalanine) synthesis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical EF-Tu cycle and the mechanism of inhibition by this compound, as well as a typical experimental workflow for studying its effects.
Caption: EF-Tu cycle and this compound's point of intervention.
Caption: General experimental workflow for studying this compound's effect on EF-Tu.
Experimental Protocols
The following are detailed protocols for key experiments to probe the function of EF-Tu using this compound.
In Vitro Poly(U)-Dependent Poly(phenylalanine) Synthesis Assay
This assay measures the overall efficiency of protein synthesis by quantifying the incorporation of radiolabeled phenylalanine into a polypeptide chain, using a polyuridylic acid (poly(U)) template.
Materials:
-
S30 cell-free extract from E. coli or other prokaryotic source
-
Purified EF-Tu (if supplementing the S30 extract)
-
70S ribosomes
-
tRNA mixture
-
Poly(U) mRNA
-
[¹⁴C]-Phenylalanine
-
ATP and GTP solutions
-
Creatine phosphate and creatine kinase (energy regenerating system)
-
Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)
-
This compound stock solution (in DMSO or ethanol)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube on ice, combine the S30 extract, reaction buffer, ATP, GTP, energy regenerating system, poly(U) mRNA, and [¹⁴C]-Phenylalanine.
-
Add this compound: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures. Ensure the final concentration of the solvent is low and consistent across all samples.
-
Initiate the Reaction: Transfer the tubes to a 37°C water bath to start the translation reaction.
-
Incubate: Incubate the reactions for a set time (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA. This will precipitate the newly synthesized [¹⁴C]-polyphenylalanine.
-
Precipitate and Wash: Incubate the tubes on ice for 30 minutes to ensure complete precipitation. Collect the precipitate by vacuum filtration through glass fiber filters. Wash the filters several times with cold 5% TCA to remove unincorporated [¹⁴C]-Phenylalanine.
-
Quantify Radioactivity: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [¹⁴C]-polyphenylalanine synthesis against the concentration of this compound to determine the IC50 value.
EF-Tu GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by EF-Tu, which is stimulated by the ribosome and cognate aa-tRNA. This compound is expected to affect the ribosome-dependent GTPase activity.
Materials:
-
Purified EF-Tu
-
70S ribosomes
-
Aminoacyl-tRNA (e.g., Phe-tRNAPhe)
-
[γ-³²P]GTP
-
Reaction buffer (as above)
-
This compound stock solution
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
TLC running buffer (e.g., 0.75 M KH₂PO₄, pH 3.5)
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube on ice, combine purified EF-Tu, reaction buffer, and [γ-³²P]GTP.
-
Add Stimulating Factors: Add 70S ribosomes and Phe-tRNAPhe to the reaction mixture to stimulate GTPase activity.
-
Add this compound: Add varying concentrations of this compound (or vehicle control).
-
Initiate and Incubate: Start the reaction by incubating at 37°C. Take aliquots at different time points (e.g., 0, 5, 10, 20 minutes).
-
Stop the Reaction: Stop the reaction in the aliquots by adding an equal volume of 1 M formic acid.
-
Separate Nucleotides: Spot the reaction aliquots onto a TLC plate. Separate the [γ-³²P]GTP from the released [³²P]Pi by developing the TLC plate in the running buffer.
-
Quantify Hydrolysis: Dry the TLC plate and visualize the separated radioactive spots using a phosphorimager or autoradiography. Quantify the intensity of the GTP and Pi spots.
-
Data Analysis: Calculate the percentage of GTP hydrolyzed over time for each this compound concentration. This will reveal the effect of the antibiotic on the rate of EF-Tu's GTPase activity.[3][4]
Nitrocellulose Filter Binding Assay
This assay can be used to determine the binding affinity of this compound to EF-Tu. It relies on the principle that proteins bind to nitrocellulose membranes, while small molecules do not unless they are bound to a protein.
Materials:
-
Purified EF-Tu
-
Radiolabeled this compound (if available) or a competitive binding setup with a known radiolabeled ligand. Alternatively, a fluorescence-based assay could be developed.
-
Binding buffer (similar to reaction buffer, but without energy sources)
-
Nitrocellulose and cellulose acetate membranes (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare Binding Reactions: In a series of tubes, keep the concentration of EF-Tu constant and vary the concentration of radiolabeled this compound. Include a control with no protein to measure non-specific binding.
-
Incubate: Incubate the reactions at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filter: Quickly filter the reaction mixtures through a stacked nitrocellulose (top) and cellulose acetate (bottom, as a control for non-specific filter binding) membrane under vacuum.
-
Wash: Wash the filters with a small volume of cold binding buffer to remove unbound ligand.
-
Quantify Bound Ligand: Place the nitrocellulose filters in scintillation vials and measure the retained radioactivity.
-
Data Analysis: Subtract the non-specific binding (radioactivity on the filter in the absence of protein) from the total binding. Plot the amount of bound ligand as a function of the free ligand concentration. The data can be fitted to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).
References
- 1. Conformational change of elongation factor Tu (EF-Tu) induced by antibiotic binding. Crystal structure of the complex between EF-Tu.GDP and aurodox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elongation Factor Tu3 (EF-Tu3) from the Kirromycin Producer Streptomyces ramocissimus Is Resistant to Three Classes of EF-Tu-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of activation of elongation factor Tu by ribosome: Catalytic histidine activates GTP by protonation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heneicomycin Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heneicomycin is an antibiotic belonging to the elfamycin family, which are known for their activity primarily against Gram-positive bacteria. These compounds act by inhibiting bacterial protein synthesis through binding to the elongation factor Tu (EF-Tu). The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial efficacy of compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established standards, and presents available antimicrobial activity data for related compounds to serve as a reference.
Data Presentation: Antimicrobial Spectrum of Elfamycins
Specific quantitative MIC values for this compound against a broad range of bacterial pathogens are not widely available in published literature. However, this compound is structurally and functionally related to other elfamycin antibiotics such as aurodox (also known as goldinomycin). The data presented below for aurodox can provide an initial indication of the expected antimicrobial spectrum. Aurodox has demonstrated activity against Gram-positive pathogens like Streptococcus pyogenes and Staphylococcus aureus.[1]
| Microorganism | Antimicrobial Agent | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | Aurodox | >1000 µg/mL (mild effect)[1] |
| Staphylococcus aureus | Aurodox | Reported activity (specific MIC not cited)[1] |
| Streptococcus pyogenes | Aurodox | Reported activity (specific MIC not cited)[1] |
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for dilution antimicrobial susceptibility tests.
1. Materials
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile multichannel pipettes and reservoirs
-
Plate incubator (35°C ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
2. Preparation of Reagents and Inoculum
-
This compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the this compound working stock solution (e.g., 128 µg/mL) to well 1.
-
Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
This will result in final test concentrations ranging from, for example, 64 µg/mL to 0.125 µg/mL after inoculation.
-
Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
3. Inoculation and Incubation
-
Using a multichannel pipette, inoculate each well (from 1 to 11) with 10 µL of the standardized bacterial inoculum. This will result in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Well 12 should not be inoculated and will serve as a sterility control.
-
Seal the plate or cover with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Reading and Interpreting Results
-
After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth (be clear). The growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Growth can be assessed visually by comparing each well to the growth and sterility controls or by using a microplate reader to measure the optical density (OD) at 600 nm.
Mandatory Visualization
Caption: Workflow for MIC determination using the broth microdilution method.
References
Application Notes and Protocols for the Extraction of Heneicomycin from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for the extraction and purification of Heneicomycin, a macrolide antibiotic produced by Streptomyces species. While specific quantitative data for this compound extraction is not extensively published, this document outlines robust and adaptable protocols based on common techniques for similar macrolide antibiotics. The provided methods can be optimized to achieve high purity and yield of this compound for research and development purposes.
Overview of this compound Extraction Strategies
The extraction of this compound from fermentation broth typically involves a multi-step process aimed at separating the antibiotic from the culture medium, microbial cells, and other metabolites. The general workflow includes:
-
Broth Pre-treatment: Removal of microbial biomass and solid particles.
-
Solvent Extraction: Transferring this compound from the aqueous phase to an organic solvent.
-
Purification: Employing chromatographic techniques to isolate this compound from other co-extracted compounds.
-
Final Isolation: Concentration and crystallization or precipitation of the purified antibiotic.
Below are detailed protocols and comparative data for these key stages.
Data Presentation: Comparison of Extraction and Purification Techniques
The selection of solvents and purification resins is critical for efficient this compound extraction. The following tables summarize various options based on methods used for other macrolide antibiotics.
Table 1: Comparison of Solvent Systems for Initial Extraction
| Solvent System | Advantages | Disadvantages | Typical Application |
| Ethyl Acetate | Good selectivity for many macrolides, relatively low toxicity. | Can co-extract pigments and other impurities. | Widely used for initial extraction from fermentation filtrate. |
| n-Butanol | Effective for extracting a broad range of antimicrobial compounds. | Higher boiling point makes it more difficult to remove by evaporation. | Used for extraction from clarified fermentation broth.[1] |
| Chloroform or Dichloromethane | High extraction efficiency for certain macrolides. | Higher toxicity and environmental concerns. Can extract a significant amount of impurities.[2][3] | Can be used for targeted extraction but may require more intensive downstream purification.[2][3] |
| Composite Solvents (e.g., Ethyl Acetate-Chloroform-Petroleum Ether) | Can be optimized to improve purity and yield by balancing polarity. | Requires careful optimization of solvent ratios. | Employed in advanced purification processes, such as countercurrent extraction, to enhance product quality.[2][3] |
Table 2: Comparison of Chromatographic Resins for Purification
| Resin Type | Principle | Elution Solvents | Application Notes |
| Silica Gel | Normal-phase chromatography (adsorption) | Gradients of non-polar to polar solvents (e.g., Hexane-Ethyl Acetate, Chloroform-Methanol) | A standard and cost-effective method for initial purification of the crude extract.[1] |
| Amberlite XAD Resins (e.g., XAD-4, XAD-16) | Reversed-phase chromatography (hydrophobic interaction) | Methanol, Acetone | Effective for capturing macrolides from aqueous solutions or crude extracts, followed by elution with organic solvents. |
| DIAION HP20 | Reversed-phase chromatography (hydrophobic interaction) | Methanol | Similar to Amberlite resins, widely used for the primary recovery of antibiotics from fermentation broth. |
| Reversed-Phase C18 Silica | Reversed-phase chromatography (hydrophobic interaction) | Acetonitrile-Water, Methanol-Water gradients | Commonly used in High-Performance Liquid Chromatography (HPLC) for final purification and analysis. |
Experimental Protocols
The following are detailed, step-by-step protocols for the extraction and purification of this compound.
Protocol 1: General Solvent Extraction and Silica Gel Chromatography
This protocol is a standard method for obtaining semi-purified this compound suitable for further characterization.
Materials:
-
This compound fermentation broth
-
Diatomaceous earth (optional)
-
Ethyl Acetate
-
n-Butanol
-
Sodium Sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Hexane, Chloroform, Methanol (for chromatography)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Broth Pre-treatment:
-
Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the Streptomyces cells.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper to obtain a clear filtrate. A filter aid like diatomaceous earth can be used to improve filtration speed.
-
-
Solvent Extraction:
-
Transfer the clear filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.
-
Alternatively, n-butanol can be used in a similar manner.[1]
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack it into a chromatography column.
-
Dissolve the dried crude extract in a minimal amount of chloroform or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the prepared column.
-
Elute the column with a stepwise or gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is from hexane to ethyl acetate, followed by ethyl acetate to methanol.
-
Collect fractions and monitor them for the presence of this compound using a suitable method such as Thin Layer Chromatography (TLC) with a bioassay or a specific staining reagent.
-
Pool the fractions containing pure or semi-pure this compound and concentrate them to dryness.
-
Protocol 2: Resin Adsorption and HPLC Purification
This protocol is suitable for achieving higher purity of this compound, often required for analytical and preclinical studies.
Materials:
-
Clarified fermentation filtrate (from Protocol 1, step 1)
-
Amberlite XAD-16 or DIAION HP20 resin
-
Methanol, Acetone
-
Reversed-phase C18 HPLC column (preparative or semi-preparative)
-
Acetonitrile, Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)
-
HPLC system
Procedure:
-
Resin Adsorption:
-
Pass the clarified fermentation filtrate through a column packed with a pre-conditioned Amberlite XAD-16 or DIAION HP20 resin.
-
After loading, wash the column with distilled water to remove salts and polar impurities.
-
Elute the bound this compound from the resin using methanol or acetone.
-
Collect the eluate and concentrate it to dryness using a rotary evaporator.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Dissolve the dried extract from the resin elution in a small volume of the initial HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a reversed-phase C18 HPLC column.
-
Elute with a gradient of water and acetonitrile (or methanol). A typical gradient might be from 10% to 90% acetonitrile over 30-40 minutes. A small amount of TFA or formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain pure this compound.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the described extraction and purification protocols.
Caption: Workflow for solvent extraction and silica gel chromatography.
Caption: Workflow for resin adsorption and HPLC purification.
References
- 1. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 2. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 3. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process [tieiextraction.com]
Troubleshooting & Optimization
Overcoming Heneicomycin solubility issues for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Heneicomycin in in vitro experimental settings. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibiotic belonging to the elfamycin family.[1] It functions as a protein synthesis inhibitor in bacteria.[2] Specifically, it targets and inhibits the bacterial elongation factor Tu (EF-Tu). This protein is essential for bringing aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis. By inhibiting EF-Tu, this compound effectively halts the production of proteins, leading to bacterial growth inhibition.
Q2: I am observing precipitation when I add this compound to my aqueous assay buffer. What is the likely cause?
This compound, like other members of the elfamycin class of antibiotics, is known to have poor aqueous solubility. Precipitation is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. This occurs because the low concentration of the organic solvent in the final solution is insufficient to keep the hydrophobic this compound dissolved.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[3][4] A stock solution of aurodox, a closely related elfamycin, can be prepared in DMSO at a concentration of 1 mg/mL.[3] It is crucial to use anhydrous DMSO to minimize the introduction of water, which can decrease the solubility of hydrophobic compounds.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
The final concentration of DMSO in your in vitro assay should be kept as low as possible, as it can have direct effects on cell growth and viability.[5] For most cell lines, a final DMSO concentration of 0.5% or lower is generally considered safe.[2][6] However, it is always best practice to perform a vehicle control experiment with the same final concentration of DMSO to assess its impact on your specific cell line and assay.
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution During Assay Setup
-
Problem: The compound is not staying dissolved when diluted from the DMSO stock into the aqueous assay medium.
-
Solution Workflow:
Issue 2: Inconsistent or No Biological Activity Observed
-
Problem: The expected inhibitory effect of this compound is not being observed in the assay.
-
Possible Causes & Solutions:
-
Degradation: Ensure the this compound stock solution has been stored properly at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.
-
Inaccurate Concentration: Verify the initial weighing of the lyophilized powder and the dilution calculations. If possible, confirm the concentration of the stock solution spectrophotometrically (if a molar extinction coefficient is known).
-
Assay Interference: The final concentration of DMSO, although seemingly non-toxic, might be affecting the biological target or the assay readout. Run appropriate vehicle controls to rule this out.
-
Data Presentation
The following table summarizes the available solubility information for this compound and related elfamycins. Please note that the solubility of this compound in ethanol and water has not been empirically determined and is expected to be very low.
| Compound | Solvent | Solubility |
| This compound | DMSO | Estimated at ≥ 1 mg/mL |
| Ethanol | Very Low (insoluble) | |
| Water | Very Low (insoluble) | |
| Aurodox (analog) | DMSO | 1 mg/mL [3] |
| Kirromycin (analog) | DMSO or Methanol | Soluble (concentration not specified) [4] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
-
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.
-
Procedure:
-
Thaw a single-use aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your desired cell culture medium. For example, to achieve a final concentration of 10 µg/mL with a final DMSO concentration of 0.1%, you would add 10 µL of the 1 mg/mL stock to 990 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Add the appropriate volume of the working solution to your assay wells.
-
Remember to include a vehicle control containing the same final concentration of DMSO as your experimental wells.
-
Signaling Pathway
This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). The following diagram illustrates this mechanism.
References
- 1. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 2. Aurodox inhibits type III secretion in multiple Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquisition and storage of Aurodox. [bio-protocol.org]
- 4. usbio.net [usbio.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Heneicomycin stability and degradation in solution
This technical support center provides guidance on the stability and degradation of Heneicomycin in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many complex organic molecules, hydrolysis, oxidation, and photodecomposition are potential degradation pathways. It is crucial to control these variables to ensure experimental reproducibility.
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
A2: While specific, validated long-term storage data for this compound is not extensively published, general best practices for similar antibiotics suggest preparing stock solutions in a suitable organic solvent like DMSO or ethanol and storing them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous solutions used in experiments, it is advisable to prepare them fresh or store them at 2-8°C for short periods, protected from light. Stability studies in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) at 37°C can be conducted to determine degradation rates in biologically relevant media[1].
Q3: How can I monitor the degradation of this compound in my experiments?
A3: this compound degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. These methods can separate the parent this compound from its degradation products, allowing for quantification of the remaining active compound over time. UV-Vis spectroscopy can also be used to monitor changes in the solution's absorbance spectrum, which may indicate degradation[1]. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the drug substance's properties over time[2].
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound are not well-documented in publicly available literature. To identify potential degradation products, it is recommended to perform forced degradation studies[2][3]. These studies involve exposing this compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) to intentionally induce degradation. The resulting degradants can then be characterized using techniques like LC-MS/MS and NMR.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in bioassays. | This compound may be degrading in the assay medium. | Perform a time-course experiment to assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, media components). Prepare fresh solutions for each experiment. |
| Loss of compound potency over time in stored solutions. | Improper storage conditions (e.g., temperature fluctuations, light exposure). | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at ≤ -20°C and protect from light by using amber vials or wrapping tubes in foil. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Conduct forced degradation studies to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[2][3] |
| Precipitation of this compound in aqueous buffers. | Low solubility of this compound in the chosen buffer. | Check the solubility of this compound in your experimental buffer. You may need to adjust the pH or add a small percentage of an organic co-solvent (e.g., DMSO, ethanol), ensuring the co-solvent concentration does not affect your experiment. |
Experimental Protocols & Methodologies
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods[2][3][4]. A target degradation of approximately 10-30% is generally recommended to avoid the formation of secondary degradation products[2][4].
Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject aliquots of the stock solution to various stress conditions as outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a suitable analytical method (e.g., HPLC, LC-MS) to quantify the remaining this compound and detect the formation of degradation products.
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To investigate degradation in alkaline conditions. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | To assess susceptibility to oxidation. |
| Thermal Degradation | Solid drug substance or solution at 70°C for 48 hours | To evaluate the effect of high temperature. |
| Photolytic Degradation | Expose solution to UV light (e.g., 254 nm) and/or visible light | To determine light sensitivity. |
Note: The conditions provided are starting points and may need to be optimized based on the observed degradation rate of this compound.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability via forced degradation.
Mechanism of Action of this compound
This compound's antibacterial activity stems from its ability to inhibit protein synthesis by targeting the Elongation Factor Tu (EF-Tu)[1].
Caption: this compound stalls protein synthesis by locking EF-Tu-GDP on the ribosome.
References
- 1. This compound | 66170-37-4 | Benchchem [benchchem.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Heneicomycin Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of Heneicomycin. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound using chromatography.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| HP-01 | High Backpressure | Particulate matter from the sample or solvent blocking the column frit or tubing. Precipitated this compound due to its poor solubility. Mobile phase viscosity is too high. | - Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. - Ensure this compound is fully dissolved in the injection solvent; consider using a stronger solvent for injection if compatible with the mobile phase. - Check for precipitation in the mobile phase; ensure miscibility of all components. - Reduce the flow rate. - If the pressure remains high after these steps, disconnect the column and flush the system to identify the location of the blockage. If the column is blocked, try back-flushing at a low flow rate (if the column manufacturer allows). |
| HP-02 | Broad or Tailing Peaks | This compound is a large molecule, which can lead to slow mass transfer and peak broadening. Secondary interactions between this compound and the stationary phase. Column overload. Dead volume in the HPLC system. | - Optimize the flow rate; a lower flow rate may improve peak shape. - Adjust the mobile phase pH. This compound has ionizable groups, and controlling their ionization state can reduce secondary interactions. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often a good starting point. - Reduce the injection volume or the concentration of the sample. - Use a column with a smaller particle size or a different stationary phase chemistry. - Minimize the length and diameter of tubing between the injector, column, and detector. |
| HP-03 | Split Peaks | Co-elution with a closely related impurity (e.g., an isomer or degradation product). Column degradation or channeling. Incompatibility between the injection solvent and the mobile phase. | - Optimize the mobile phase gradient to improve the separation of the main peak from impurities. - If the problem persists across different samples, the column may be compromised. Replace the column. - Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume. |
| HP-04 | Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. Temperature variations. Column equilibration is insufficient. | - Ensure the mobile phase is well-mixed and degassed. - Use an HPLC system with a reliable pump and check for leaks. - Use a column oven to maintain a consistent temperature. - Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection. |
| HP-05 | Low Recovery of this compound | Irreversible adsorption of this compound onto the stationary phase. Degradation of this compound during the purification process. Precipitation of this compound in the system. | - Add a competitive agent to the mobile phase, such as a small amount of a similar, but less retained, compound. - Evaluate the stability of this compound in the chosen mobile phase. Collect fractions and re-analyze them over time. - Ensure the solubility of this compound is maintained throughout the chromatographic run. This may require adjusting the mobile phase composition. |
Frequently Asked Questions (FAQs)
Q1: What type of chromatography is best suited for this compound purification?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for the purification of polyketides like this compound. A C18 stationary phase is a good starting point.
Q2: What are the key physicochemical properties of this compound to consider for chromatography?
A2: this compound is a large polyketide antibiotic with a molecular formula of C44H62N2O11[1]. It is described as an amorphous yellow powder[1]. As a member of the elfamycin family of antibiotics, it is known to have poor solubility in aqueous solutions. Its structure contains multiple functional groups that can be ionized, making the pH of the mobile phase a critical parameter.
Q3: Are there any established protocols for the purification of this compound or similar compounds?
Q4: How can I improve the solubility of this compound for injection?
A4: Due to the poor aqueous solubility of elfamycins, it is advisable to dissolve this compound in an organic solvent such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO) for injection. However, it is crucial to use the smallest possible injection volume of a strong solvent to avoid peak distortion. Ideally, the sample should be dissolved in a solvent that is as close in composition to the initial mobile phase as possible.
Q5: What detection method is suitable for this compound?
A5: this compound is a yellow powder, suggesting it absorbs light in the visible or UV spectrum. A UV detector is commonly used for related compounds, with a detection wavelength around 254 nm being a good starting point.
Experimental Protocols
Recommended Starting Protocol for RP-HPLC of this compound
This protocol is adapted from methods used for the closely related antibiotic, aurodox. Optimization will likely be required.
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 5 mM Ammonium Acetate in Acetonitrile |
| Gradient | 30-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 5-20 µL |
| Sample Preparation | Dissolve sample in a minimal amount of methanol or acetonitrile. |
Visualizations
Troubleshooting Workflow for this compound Purification
References
Technical Support Center: Optimizing Heneicomycin Fermentation Media
Disclaimer: Detailed public information on the specific fermentation medium composition for heneicomycin is limited. The following troubleshooting guides and FAQs are based on established principles and best practices for the fermentation of Streptomyces species, the known producers of this compound and other secondary metabolites. Researchers should use this as a general framework to guide their specific experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well (high biomass), but the this compound yield is consistently low. What are the likely causes?
A1: This is a common issue in secondary metabolite production. Several factors could be at play:
-
Nutrient Repression: High concentrations of readily metabolizable carbon sources (like glucose) or nitrogen sources can support rapid growth but repress the genes responsible for secondary metabolite biosynthesis.
-
Suboptimal Precursors: The medium may lack specific precursors required for the this compound biosynthesis pathway.
-
Incorrect Fermentation Stage: this compound production is likely growth-phase dependent, typically occurring during the stationary phase. Harvesting too early or too late can result in low yields.
-
Unfavorable pH: The pH of the medium can shift during fermentation. If the pH moves outside the optimal range for the biosynthetic enzymes, production will decrease.
-
Inadequate Aeration: Dissolved oxygen is critical for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.
Q2: I am observing significant batch-to-batch variability in this compound production. How can I improve consistency?
A2: Batch-to-batch variability often stems from inconsistencies in the experimental setup. Key areas to standardize include:
-
Inoculum Preparation: Ensure the age, size, and physiological state of the inoculum are consistent for every fermentation. Use a standardized protocol for spore suspension preparation or vegetative inoculum culture.
-
Media Preparation: Precisely weigh all media components and ensure complete dissolution. Use a consistent water source and sterilize all batches under the same conditions to avoid variations in nutrient availability or the formation of inhibitory compounds.
-
Raw Material Quality: The composition of complex media components (e.g., yeast extract, peptone) can vary between suppliers and even between different lots from the same supplier.
-
Physical Parameters: Tightly control and monitor physical parameters such as temperature, agitation speed (rpm), and aeration rate throughout the fermentation process.
Q3: Can the choice of carbon and nitrogen source significantly impact this compound yield?
A3: Absolutely. The type and concentration of carbon and nitrogen sources are critical factors influencing secondary metabolite production in Streptomyces.
-
Carbon Sources: Slowly metabolized carbon sources, such as starch, dextrin, or glycerol, are often preferred over rapidly consumed sugars like glucose to avoid catabolite repression.
-
Nitrogen Sources: A combination of organic (e.g., soy meal, peptone, yeast extract) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources can be beneficial. The carbon-to-nitrogen (C/N) ratio is a crucial parameter to optimize.
Q4: How do I determine the optimal pH and temperature for this compound fermentation?
A4: The optimal pH and temperature are specific to the producing strain and must be determined experimentally. Typically, Streptomyces species have optimal growth temperatures between 28°C and 37°C and prefer a starting pH between 6.5 and 7.5. You can perform a series of experiments varying one parameter at a time (e.g., fermentations at 28°C, 30°C, 32°C, etc.) while keeping all other conditions constant to identify the optimum for this compound production.
Troubleshooting Guide
Issue 1: Low or No this compound Production
| Potential Cause | Troubleshooting Steps |
| Inappropriate Media Composition | - Review the carbon and nitrogen sources. Consider replacing a portion of a rapidly metabolized sugar with a more complex carbohydrate.- Evaluate the C/N ratio in your medium.- Supplement with potential precursors if known for the this compound pathway.- Test different inorganic salts and trace element solutions. |
| Catabolite Repression | - Lower the initial concentration of easily metabolized carbon sources (e.g., glucose).- Implement a fed-batch strategy where the primary carbon source is added incrementally. |
| Suboptimal Physical Parameters | - Optimize the fermentation temperature and pH by running a series of experiments with controlled variations.- Ensure adequate aeration and agitation. In shake flasks, this can be influenced by the flask volume to medium volume ratio and the shaker speed. |
| Strain Instability | - Re-streak the culture from the original stock to ensure genetic purity.- Consider that high-producing strains can sometimes be unstable and may require periodic re-selection. |
Issue 2: Poor or No Growth of Streptomyces Culture
| Potential Cause | Troubleshooting Steps |
| Inoculum Issues | - Verify the viability of your spore stock or vegetative inoculum.- Standardize the age and quantity of the inoculum. |
| Media Sterilization Problems | - Over-sterilization (caramelization of sugars, Maillard reactions) can create inhibitory compounds. Consider sterilizing heat-sensitive components separately and adding them aseptically.- Ensure the final pH of the medium after sterilization is within the optimal range. |
| Presence of Inhibitors | - The quality of complex raw materials (e.g., peptone, yeast extract) can vary. Test different suppliers or lots.- Ensure glassware is thoroughly cleaned and rinsed to remove any residual detergents or inhibitors. |
Example Media Components for Streptomyces Fermentation
The following table provides examples of common components and their typical concentration ranges used in fermentation media for antibiotic production by Streptomyces. These should be used as a starting point for developing a specific medium for this compound production.
| Component Type | Example | Typical Concentration Range (g/L) |
| Carbon Source | Soluble Starch | 10 - 30 |
| Glucose | 5 - 20 (can be repressive at high levels) | |
| Glycerol | 10 - 25 | |
| Nitrogen Source | Soybean Meal | 5 - 20 |
| Yeast Extract | 2 - 10 | |
| Peptone | 2 - 10 | |
| Ammonium Sulfate | 1 - 5 | |
| Inorganic Salts | K₂HPO₄ | 0.5 - 2.0 |
| MgSO₄·7H₂O | 0.2 - 1.0 | |
| NaCl | 1 - 5 | |
| CaCO₃ (as buffer) | 1 - 3 | |
| Trace Elements | FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O | 0.001 - 0.01 |
Experimental Protocols
Protocol: One-Factor-at-a-Time (OFAT) Optimization of a Carbon Source
This protocol describes a method to determine the optimal concentration of a single carbon source (e.g., soluble starch) for this compound production.
1. Prepare Basal Medium:
-
Prepare a batch of your fermentation medium without the carbon source you intend to optimize. This is your basal medium.
2. Aliquot and Supplement:
-
Dispense equal volumes of the basal medium into a series of identical fermentation flasks (e.g., 50 mL of medium in 250 mL flasks).
-
Prepare a sterile, concentrated stock solution of the carbon source (e.g., 200 g/L soluble starch).
-
Aseptically add different volumes of the stock solution to the flasks to achieve a range of final concentrations (e.g., 5, 10, 15, 20, 25, 30 g/L). Ensure the final volume in each flask is the same by adding sterile water if necessary.
3. Inoculation:
-
Inoculate each flask with the same volume of a standardized Streptomyces spore suspension or vegetative inoculum.
4. Incubation:
-
Incubate all flasks under identical conditions (temperature, agitation speed) for a predetermined fermentation period.
5. Sampling and Analysis:
-
At the end of the fermentation, harvest the broth from each flask.
-
For each sample, measure:
-
Final pH
-
Biomass (e.g., by dry cell weight)
-
This compound concentration (using a suitable analytical method such as HPLC or a bioassay).
-
6. Data Interpretation:
-
Plot the this compound concentration against the initial carbon source concentration to identify the optimal level.
Visualizations
Technical Support Center: Heneicomycin Resistance Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heneicomycin and investigating potential resistance development in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antibiotic isolated from Streptomyces filipinensis.[1] It belongs to the elfamycin family of antibiotics, and its structure is a deoxy modification of aurodox.[1] While the precise mechanism is not extensively detailed in easily accessible literature, antibiotics in this class are known to inhibit bacterial protein synthesis.
Q2: What are the known mechanisms of bacterial resistance to antibiotics?
Bacteria can develop resistance to antibiotics through several fundamental mechanisms:[2][3][4]
-
Enzymatic degradation: Bacteria may produce enzymes that inactivate the antibiotic. For example, β-lactamases hydrolyze the β-lactam ring of penicillins.[3][5]
-
Alteration of the target site: Mutations in the bacterial proteins or ribosomal RNA that are the target of the antibiotic can prevent the drug from binding effectively.[2][6]
-
Changes in membrane permeability: Bacteria can alter their cell membrane to limit the uptake of the antibiotic.[2][5]
-
Active efflux pumps: Bacteria can acquire or upregulate pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target at a sufficient concentration.[3][4][5]
Q3: How can I determine if my bacterial strain has developed resistance to this compound?
Resistance can be determined by measuring the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. An increase in the MIC compared to a susceptible control strain indicates the development of resistance.[7][8][9]
Q4: What is a Minimum Inhibitory Concentration (MIC) and how is it determined?
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.[8][9] It is typically determined using broth microdilution or agar dilution methods where the bacteria are exposed to serial dilutions of the antibiotic.[7]
Troubleshooting Guides
Issue 1: Inconsistent MIC results for this compound.
-
Possible Cause 1: Inoculum preparation. An incorrect inoculum density can significantly affect MIC results.
-
Possible Cause 2: Media and incubation conditions. The composition of the growth medium, pH, and incubation temperature can influence the activity of the antibiotic and bacterial growth.
-
Troubleshooting Step: Use the recommended growth medium and ensure the pH is within the appropriate range.[12] Verify that the incubator is maintaining the correct temperature and atmosphere.
-
-
Possible Cause 3: this compound stock solution. Improper storage or handling of the this compound stock solution can lead to degradation.
-
Troubleshooting Step: Prepare fresh stock solutions and store them at the recommended temperature, protected from light. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Issue 2: No inhibition zones are observed in a disk diffusion assay with this compound.
-
Possible Cause 1: Bacterial lawn is too dense. A very thick lawn of bacteria can obscure the zone of inhibition.
-
Troubleshooting Step: Ensure the inoculum is properly standardized as per established protocols (e.g., Kirby-Bauer method).[12]
-
-
Possible Cause 2: this compound has not diffused properly. The antibiotic may not have diffused from the disk into the agar.
-
Troubleshooting Step: Ensure the agar plates have the correct depth (approximately 4 mm) and are not too dry.[10] Apply the disks firmly to the agar surface to ensure complete contact.
-
-
Possible Cause 3: High-level resistance. The bacterial strain may have developed a high level of resistance to this compound.
-
Troubleshooting Step: Confirm the resistance by determining the MIC using a dilution method. Sequence relevant genes to identify potential resistance mutations.
-
Data Presentation
Table 1: Example MIC Values for this compound against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | This compound MIC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 29213 (Control) | 0.5 | Susceptible |
| Staphylococcus aureus (Clinical Isolate 1) | 0.5 | Susceptible |
| Staphylococcus aureus (Clinical Isolate 2) | 16 | Resistant |
| Escherichia coli ATCC 25922 (Control) | 2 | Susceptible |
| Escherichia coli (Lab-evolved strain) | 64 | Resistant |
Table 2: Fold-change in MIC for this compound-resistant mutants.
| Mutant Strain | Parent Strain | This compound MIC (µg/mL) of Parent Strain | This compound MIC (µg/mL) of Mutant Strain | Fold-change in MIC |
| E. coli-HNR-1 | E. coli ATCC 25922 | 2 | 32 | 16 |
| E. coli-HNR-2 | E. coli ATCC 25922 | 2 | 64 | 32 |
| S. aureus-HNR-1 | S. aureus ATCC 29213 | 0.5 | 16 | 32 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. Sterilize by filtration.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
-
Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Apply Antibiotic Disks: Aseptically place a this compound-impregnated disk onto the surface of the agar. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around the disk in millimeters. Interpret the results (susceptible, intermediate, or resistant) based on established breakpoints.
Visualizations
References
- 1. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. litfl.com [litfl.com]
- 9. idexx.dk [idexx.dk]
- 10. m.youtube.com [m.youtube.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assaying Heneicomycin purity and identifying impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heneicomycin. The information provided herein is intended to assist in assaying purity and identifying potential impurities during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is an antibiotic that is a precursor to Aurodoxin.[1] It is produced by the fermentation of Streptomyces filipinensis and presents as an amorphous yellow powder.[2] It belongs to the elfamycin family of antibiotics.[2]
Table 1: Chemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C44H62N2O11 |
| Molecular Weight | 794.97 g/mol |
| Purity (typical) | ≥98% |
| Appearance | Solid |
Q2: What is the primary mechanism of action for this compound?
This compound is a member of the elfamycin class of antibiotics. These antibiotics are known to inhibit bacterial protein synthesis by targeting and inhibiting the elongation factor Tu (EF-Tu). This protein is crucial for the elongation step of protein synthesis in bacteria. By inhibiting EF-Tu, this compound effectively halts the production of essential proteins, leading to the cessation of bacterial growth and, ultimately, cell death.
Q3: What are the potential sources of impurities in a this compound sample?
Impurities in a this compound sample can originate from several sources, primarily related to its production by fermentation of Streptomyces. These sources can include:
-
Residual media components: Sugars, amino acids, and salts from the fermentation broth.
-
Metabolic byproducts: Other secondary metabolites produced by Streptomyces filipinensis.
-
Degradation products: this compound may degrade upon exposure to heat, light, or non-optimal pH conditions.
-
Related structural analogs: Biosynthesis of antibiotics is a complex process, and structurally similar molecules, such as intermediates or shunt products of the this compound biosynthetic pathway, may be co-produced. Given that this compound is a deoxy modification of aurodox, aurodox itself or other related elfamycins could be potential impurities.[2]
Troubleshooting Guides
This section provides guidance on common issues encountered during the analysis of this compound purity.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: No peaks or very small peaks are observed in the chromatogram.
Table 2: Troubleshooting Guide for Absence of HPLC Peaks
| Potential Cause | Recommended Solution |
| Incorrect Wavelength | Verify the UV detector is set to an appropriate wavelength for this compound. Based on related compounds like aurodox, a starting wavelength of 254 nm is recommended. |
| Sample Degradation | Ensure the sample has been stored correctly and protected from light and heat. Prepare fresh solutions for analysis. |
| Injection Error | Check the autosampler for proper functioning. Manually inject a standard to confirm system performance. |
| Mobile Phase Issue | Ensure the mobile phase is correctly prepared and degassed. Check for leaks in the HPLC system. |
| Detector Malfunction | Verify that the detector lamp is on and functioning correctly. |
Issue 2: Poor peak shape (tailing or fronting) is observed.
Table 3: Troubleshooting Guide for Poor HPLC Peak Shape
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Adjust the pH of the aqueous component of the mobile phase. For aurodox, a related compound, a mobile phase containing 5 mM ammonium acetate has been used successfully. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Mismatched Solvent Strength | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. |
Impurity Identification Troubleshooting
Issue: Unknown peaks are present in the chromatogram.
Table 4: Troubleshooting Guide for Unknown HPLC Peaks
| Potential Cause | Identification Strategy |
| Process-Related Impurity | Analyze samples from different stages of the fermentation and purification process to trace the origin of the impurity. |
| Degradation Product | Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks. |
| Co-eluting Impurity | Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to try and resolve the unknown peak from the main this compound peak. |
| System Contamination | Inject a blank (mobile phase) to ensure the peak is not originating from the HPLC system itself. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from a validated procedure for the analysis of aurodox, a structurally similar compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in methanol to a concentration of 1 mg/mL.
Protocol 2: Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Ionization Mode: Positive ion mode is recommended.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular weights of potential impurities. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
Protocol 3: Forced Degradation Studies
To identify potential degradation products, subject this compound samples to the following stress conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the LC-MS method described in Protocol 2 to identify and characterize any degradation products formed.
Visualizations
Figure 1. General workflow for the analysis of this compound purity and the identification of impurities.
Figure 2. A logical troubleshooting guide for common HPLC issues encountered during this compound analysis.
Figure 3. Simplified signaling pathway showing the mechanism of action of this compound and other elfamycin antibiotics.
References
Heneicomycin storage conditions to prevent degradation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of heneicomycin to prevent its degradation. Due to the limited specific data on this compound, this guide incorporates information from closely related polyene antibiotics to provide a comprehensive overview of best practices and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C under a dry, inert atmosphere such as nitrogen.[1] It is crucial to protect the compound from light and moisture to prevent degradation.[2]
Q2: How should I store solutions of this compound?
This compound solutions are significantly less stable than the solid compound. For optimal stability, solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month.[1] It is recommended to store solutions under a nitrogen atmosphere to minimize oxidative degradation.[1]
Q3: What solvents are recommended for dissolving this compound?
Polyene antibiotics like this compound generally have poor solubility in water but are more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and propanol.[1][3] When preparing solutions, it is advisable to use anhydrous solvents to minimize hydrolysis.
Q4: What are the main factors that can cause this compound to degrade?
Based on the behavior of other polyene antibiotics, the primary factors contributing to the degradation of this compound are:
-
Light Exposure: The conjugated polyene structure is highly susceptible to photodegradation.[2][4][5]
-
Extreme pH: Both acidic and alkaline conditions can rapidly degrade the molecule.[2][4][6]
-
Oxidation: The double bonds in the polyene chain are prone to oxidation.[2][4][7]
-
Heat: Elevated temperatures can accelerate degradation.[8]
Q5: My this compound solution has changed color. Is it still usable?
A change in color, often a fading of the characteristic yellow color of polyenes, can indicate degradation of the chromophore. It is recommended to perform an analytical check, such as UV-Vis spectroscopy or HPLC, to assess the integrity of the compound before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | - Confirm that the compound has been stored at the correct temperature, protected from light, and under an inert atmosphere.- Prepare fresh solutions from solid material.- Perform an analytical validation of the compound's integrity (e.g., HPLC, UV-Vis). |
| Appearance of new peaks in HPLC chromatogram | Degradation of this compound into smaller or modified products. | - Compare the chromatogram to a reference standard stored under optimal conditions.- Consider potential degradation pathways such as hydrolysis, oxidation, or photodegradation based on recent handling.- Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Precipitation of the compound from solution | Poor solubility or aggregation in the chosen solvent, or degradation to insoluble products. | - Ensure the solvent is appropriate and of high purity.- Consider gentle warming or sonication to aid dissolution, but avoid excessive heat.- Polyene antibiotics are known to aggregate in aqueous solutions, which can affect their activity.[1] |
| Inconsistent experimental results | Variable stability of this compound under experimental conditions. | - Prepare fresh solutions for each experiment.- Protect solutions from light during experiments.- Ensure the pH of the experimental medium is within a stable range for the compound (near neutral is generally preferred).[6] |
Quantitative Data on Polyene Antibiotic Stability
| Condition | Compound | Observation | Reference |
| Light Exposure | Natamycin | Complete degradation of a 20 mg/L aqueous solution after 24 hours of exposure to 1000 lux fluorescent light at 4°C. | [4] |
| pH (Acidic) | Natamycin | Rapid degradation at low pH due to hydrolysis of the glycosidic bond. | [9] |
| pH (Alkaline) | Natamycin | Rapid saponification of the lactone ring at high pH, forming an inactive product. | [9] |
| Temperature | Natamycin | The anhydrous form loses 15% of its activity after 48 hours at room temperature in the dark. | [2] |
| Oxidation | Natamycin | Susceptible to oxidative degradation, which can be accelerated by metal ions and prevented by antioxidants. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by UV-Vis Spectroscopy
This protocol provides a basic method to monitor the stability of this compound in solution by observing changes in its characteristic UV-Vis absorption spectrum. The conjugated polyene system of these antibiotics gives rise to a distinct spectrum, and its degradation leads to a decrease in absorbance.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Initial Spectrum: Immediately after preparation, dilute an aliquot of the stock solution to a final concentration that gives an absorbance within the linear range of the spectrophotometer (typically 0.2 - 1.0 AU). Record the full UV-Vis spectrum (e.g., from 250 nm to 450 nm). The characteristic peaks for polyenes are typically found between 300 nm and 400 nm.
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions (e.g., exposure to light, elevated temperature, or different pH buffers).
-
Time-Point Analysis: At regular intervals, take aliquots from the stressed solutions, dilute them to the initial concentration, and record their UV-Vis spectra.
-
Data Analysis: Compare the spectra of the stressed samples to the initial spectrum. A decrease in the absorbance maxima indicates degradation of the polyene chromophore. The percentage of remaining this compound can be estimated by the following formula:
% Remaining = (Absorbance_t / Absorbance_t0) * 100
where Absorbance_t is the absorbance at a specific wavelength at time t, and Absorbance_t0 is the initial absorbance at the same wavelength.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. chihonbio.com [chihonbio.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanodisks protect amphotericin B from ultraviolet light and oxidation-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling the Amphotericin B Degradation Pathway and Its Kinetics in Lipid-Based Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Enhancing Heneicomycin production through genetic engineering of Streptomyces
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing heneicomycin production through genetic engineering of Streptomyces. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies to increase this compound production in Streptomyces?
A1: Enhancing the production of this compound, a polyketide antibiotic, typically involves several genetic and metabolic engineering strategies. These can be broadly categorized into:
-
Activation of Silent Biosynthetic Gene Clusters (BGCs): Many antibiotic BGCs, including potentially the this compound cluster, are poorly expressed under standard laboratory conditions.[1] Strategies to activate these "silent" clusters include the introduction of strong, constitutive promoters or the overexpression of pathway-specific positive regulatory genes.
-
Manipulation of Regulatory Genes: The production of secondary metabolites is often controlled by a complex regulatory network. Overexpressing positive regulators or deleting negative regulators within the this compound BGC or global regulators affecting secondary metabolism can significantly boost yield.[2][3]
-
Precursor Supply Engineering: The biosynthesis of this compound depends on the availability of specific precursor molecules derived from primary metabolism. Engineering central carbon metabolism to increase the pool of these precursors can drive flux towards this compound production.
-
Host Engineering: Modifying the host Streptomyces strain to be a more efficient producer is a common approach. This can involve deleting competing BGCs to reduce the metabolic burden and increase precursor availability for this compound synthesis.
Q2: How can I identify the this compound biosynthetic gene cluster (BGC) in my Streptomyces strain?
A2: Identifying the this compound BGC typically involves a combination of bioinformatics and molecular genetics. Genome mining tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can be used to scan the genome of your Streptomyces strain for putative polyketide synthase (PKS) gene clusters, which are responsible for producing polyketides like this compound.[4] Once candidate clusters are identified, gene knockout studies can be performed to confirm which cluster is responsible for this compound production.
Q3: What are the most common reasons for low or no this compound production after genetic modification?
A3: Several factors can contribute to low or no this compound production:
-
Silent or Cryptic Gene Cluster: The this compound BGC may be naturally silent or "cryptic" under laboratory fermentation conditions.[1]
-
Suboptimal Culture Conditions: The growth medium composition, pH, temperature, and aeration can significantly impact secondary metabolite production.
-
Metabolic Burden: Overexpression of heterologous genes can place a significant metabolic burden on the host, diverting resources away from antibiotic production.
-
Genetic Instability: The introduced genetic modifications may be unstable, leading to a loss of the desired phenotype over time.
-
Incorrect Genetic Manipulation: Errors in the design or execution of the genetic engineering strategy can lead to non-functional pathways.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments.
Issue 1: No detectable this compound production after introducing an activator gene.
| Possible Cause | Troubleshooting Step |
| Ineffective Promoter: The promoter used to drive the expression of the activator gene may not be strong enough or may be repressed under the chosen culture conditions. | 1. Verify the expression of the activator gene using RT-qPCR. 2. Test a panel of well-characterized strong and constitutive promoters. |
| Non-functional Activator Protein: The activator protein itself may be non-functional due to mutations or incorrect folding. | 1. Sequence the activator gene to confirm its integrity. 2. Perform a Western blot to confirm the expression and size of the activator protein. |
| Missing Precursors: The metabolic pathway for producing essential precursors for this compound may not be active. | 1. Supplement the culture medium with potential precursors. 2. Analyze the metabolome of the engineered strain to identify any metabolic bottlenecks. |
Issue 2: this compound production is lower than expected or decreases over subsequent cultures.
| Possible Cause | Troubleshooting Step |
| Plasmid Instability: If the genetic modifications are on a plasmid, it may be lost during cell division without selective pressure. | 1. Ensure consistent antibiotic selection in all liquid and solid media. 2. Consider integrating the expression cassette into the Streptomyces chromosome for greater stability. |
| Toxicity of this compound: High concentrations of this compound may be toxic to the producing strain, leading to self-inhibition. | 1. Incorporate a resin in the culture medium to adsorb the produced this compound and reduce its concentration in the broth. 2. Engineer the strain to overexpress this compound resistance genes. |
| Suboptimal Fermentation Conditions: The fermentation parameters may not be optimized for the engineered strain. | 1. Perform a design of experiments (DoE) to optimize medium components, pH, temperature, and aeration.[5] |
Experimental Protocols
Protocol 1: General Method for Overexpression of a Pathway-Specific Activator Gene in Streptomyces
-
Vector Construction:
-
Amplify the activator gene from the this compound BGC using PCR.
-
Clone the amplified gene into an appropriate E. coli - Streptomyces shuttle vector under the control of a strong constitutive promoter (e.g., ermE*p).
-
Verify the sequence of the construct.
-
-
Transformation into Streptomyces :
-
Introduce the overexpression plasmid into the desired Streptomyces host strain via protoplast transformation or intergeneric conjugation from E. coli.
-
Select for exconjugants or transformants on appropriate antibiotic-containing media.
-
-
Verification of Transformants:
-
Confirm the presence of the overexpression plasmid in the Streptomyces transformants by PCR.
-
-
Fermentation and Analysis:
-
Inoculate the engineered strain and the wild-type control into a suitable production medium.
-
Incubate under optimal fermentation conditions.
-
Extract the produced this compound from the culture broth and mycelium.
-
Quantify this compound production using HPLC or LC-MS.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the mycelial cake with an organic solvent such as ethyl acetate or acetone.
-
Extract the culture filtrate with the same organic solvent.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Quantification:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by reverse-phase HPLC with a C18 column.
-
Use a UV detector to monitor the elution profile at the characteristic absorbance maximum of this compound.
-
Quantify the concentration by comparing the peak area to a standard curve generated with purified this compound.
-
For more sensitive and specific quantification, use LC-MS/MS.[6]
-
Data Presentation
Table 1: Comparison of this compound Titers in Engineered Strains
| Strain | Genetic Modification | This compound Titer (mg/L) | Fold Increase |
| Wild-Type | None | [Insert Data] | 1x |
| Strain A | Overexpression of Activator Gene X | [Insert Data] | [Calculate] |
| Strain B | Deletion of Negative Regulator Y | [Insert Data] | [Calculate] |
| Strain C | Precursor Pathway Engineering | [Insert Data] | [Calculate] |
Visualizations
Caption: A generalized experimental workflow for enhancing this compound production.
Caption: A simplified diagram of a hypothetical regulatory pathway for this compound biosynthesis.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Engineering of Streptomyces ghanaensis ATCC14672 for Improved Production of Moenomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mitigating batch-to-batch variability in Heneicomycin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability in Heneicomycin production.
Troubleshooting Guide
Batch-to-batch variability in this compound production can arise from a multitude of factors, from inconsistent inoculum quality to suboptimal fermentation conditions. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No this compound Titer
| Possible Cause | Recommended Action |
| Inoculum Quality | Ensure the use of a fresh and viable spore suspension or a well-characterized cryopreserved stock of Streptomyces filipinensis. Spore viability can decrease with improper storage. Validate the identity and purity of the strain before initiating a new batch. |
| Media Composition | The composition of the fermentation medium is critical. Key components such as carbon and nitrogen sources, as well as trace elements, directly influence secondary metabolite production. Optimize the media using statistical methods like Plackett-Burman design to screen for critical components and Response Surface Methodology (RSM) to determine their optimal concentrations. |
| Suboptimal Fermentation Parameters | Physical parameters such as pH, temperature, agitation, and aeration must be tightly controlled. Deviations from the optimal ranges for Streptomyces can significantly impact this compound biosynthesis. |
| Genetic Instability of the Producing Strain | Streptomyces species are known for their genetic instability, which can lead to a loss of secondary metabolite production.[1] Periodically re-isolate single colonies and screen for this compound production to ensure the use of a high-producing lineage. |
Problem: Inconsistent this compound Yields Between Batches
| Possible Cause | Recommended Action |
| Variability in Raw Materials | The quality of complex media components like yeast extract, peptone, and soybean meal can vary between suppliers and even between different lots from the same supplier. Source these components from a reliable supplier and consider testing new lots before use in large-scale fermentations. |
| Inconsistent Inoculum Preparation | The age and physiological state of the seed culture can significantly affect the subsequent fermentation. Standardize the seed culture preparation protocol, including the age of the culture, inoculum volume, and growth conditions. |
| Fluctuations in Fermentation Conditions | Even minor variations in pH, temperature, or dissolved oxygen levels can lead to significant differences in product yield. Ensure that all sensors are calibrated and that the control systems for these parameters are functioning correctly. |
| Shear Stress | High agitation rates can cause shear stress, leading to morphological changes in the mycelia and affecting secondary metabolite production. Optimize the agitation speed to ensure adequate mixing and oxygen transfer without damaging the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium composition for this compound production?
A1: While the exact optimal medium for every strain may vary, a good starting point for Streptomyces filipinensis is a complex medium containing a carbohydrate source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract, peptone), and essential minerals. Optimization using statistical designs is highly recommended to maximize yield and minimize variability.
Q2: How can I accurately quantify this compound in my fermentation broth?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound.[2][3][4] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[5]
Q3: What are the key stages in the this compound biosynthetic pathway?
A3: this compound is a polyketide, and its biosynthesis is governed by a large, multi-modular enzyme complex called a Type I Polyketide Synthase (PKS). The biosynthesis involves the sequential condensation of small carboxylic acid units to form the polyketide backbone, which is then further modified by tailoring enzymes to yield the final this compound molecule.
Q4: Can I use a synthetic medium for this compound production to reduce variability?
A4: Yes, using a chemically defined (synthetic) medium can significantly reduce the variability associated with complex raw materials. However, the yield of secondary metabolites in synthetic media is often lower than in complex media. Therefore, extensive optimization of the synthetic medium is required to achieve comparable productivity.
Data Presentation
The following tables provide examples of how to structure quantitative data from media optimization studies. The data presented here is illustrative and based on typical results for Streptomyces secondary metabolite production.
Table 1: Effect of Different Carbon Sources on this compound Production (Illustrative Data)
| Carbon Source (20 g/L) | This compound Titer (mg/L) | Biomass (g/L) |
| Glucose | 150 ± 12 | 8.5 ± 0.5 |
| Soluble Starch | 210 ± 15 | 9.2 ± 0.7 |
| Maltose | 185 ± 10 | 8.9 ± 0.4 |
| Glycerol | 120 ± 9 | 7.8 ± 0.6 |
Table 2: Optimization of Key Media Components using Response Surface Methodology (Illustrative Data)
| Run | Soluble Starch (g/L) | Soybean Meal (g/L) | K₂HPO₄ (g/L) | Predicted this compound (mg/L) | Actual this compound (mg/L) |
| 1 | 20 | 10 | 1 | 225 | 221 |
| 2 | 30 | 10 | 1 | 250 | 248 |
| 3 | 20 | 20 | 1 | 245 | 242 |
| ... | ... | ... | ... | ... | ... |
| Optimal | 28 | 18 | 1.2 | 265 | 263 |
Experimental Protocols
Protocol 1: Seed Culture Preparation for this compound Production
-
Aseptically transfer a loopful of a well-sporulated culture of Streptomyces filipinensis from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
The seed culture should appear turbid with filamentous growth. Use this seed culture to inoculate the production medium at a 5-10% (v/v) ratio.
Protocol 2: Lab-Scale Fermentation for this compound Production
-
Prepare the production medium and sterilize it by autoclaving.
-
After cooling, inoculate the production medium with the seed culture prepared in Protocol 1.
-
Incubate the fermentation culture in a baffled flask at 28-30°C with agitation (200-250 rpm) for 7-10 days.
-
Monitor the pH of the culture daily and adjust if necessary.
-
Withdraw samples aseptically at regular intervals to measure biomass and this compound concentration.
Protocol 3: Quantification of this compound by HPLC-UV
-
Sample Preparation: Centrifuge the fermentation broth to separate the mycelia. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the ethyl acetate layer to dryness and reconstitute the residue in a known volume of methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting flowchart for this compound production issues.
Caption: Simplified overview of the this compound biosynthetic pathway.
References
- 1. New insights on the development of Streptomyces and their relationships with secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New and Sensitive HPLC-UV Method for Rapid and Simultaneous Quantification of Curcumin and D-Panthenol: Application to In Vitro Release Studies of Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Heneicomycin vs. Aurodox: A Comparative Guide to Antibacterial Activity
In the landscape of antibacterial agents, heneicomycin and aurodox represent two structurally related compounds within the elfamycin family of antibiotics. Both are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). While they share a common mechanistic ancestor, their antibacterial profiles and specialized activities warrant a closer, comparative examination for researchers in drug development and microbiology. This guide provides a detailed comparison of their antibacterial efficacy, supported by available data, experimental methodologies, and a visualization of a key signaling pathway.
Quantitative Comparison of Antibacterial Activity
Direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound and aurodox against a wide panel of bacteria are limited in publicly available literature. However, by compiling data from various sources, an indirect comparison can be established. It is important to note that MIC values can vary between studies due to differences in experimental conditions.
| Bacterial Strain | This compound MIC (µg/mL) | Aurodox MIC (µg/mL) | Notes |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Data not available | >64[1] | Aurodox shows weak direct antibacterial activity against this strain. |
| Streptococcus pyogenes | Favorable comparison to efrotomycin[2] | Data not available | This compound has shown efficacy in vivo against S. pyogenes infections.[2] |
| Gram-Negative Bacteria | |||
| Escherichia coli | Data not available | >1000 (mild effect on growth)[3] | Aurodox's primary activity against E. coli is as a T3SS inhibitor at sub-MIC levels.[3][4][5][6] |
| Moraxella bovis | Favorable comparison to efrotomycin[2] | Data not available | This compound has demonstrated in vivo activity against this pathogen.[2] |
| Bordetella bronchiseptica | Poor activity in vivo[2] | Data not available | The rapid elimination of this compound may contribute to its limited in vivo efficacy against this bacterium.[2] |
| Mycoplasma | |||
| Mycoplasma species | Reported activity | Data not available | This compound is noted to have activity against Mycoplasma. |
Summary of Antibacterial Spectrum:
-
This compound : Exhibits a broad spectrum of activity, encompassing Gram-positive and some Gram-negative bacteria, as well as Mycoplasma.[2] Its in vivo efficacy can be influenced by its pharmacokinetic properties.[2]
-
Aurodox : While possessing some activity against Gram-positive bacteria, recent research has highlighted its potent role as an anti-virulence agent against Gram-negative pathogens.[5][7] It functions as a specific inhibitor of the Type III Secretion System (T3SS) at concentrations that do not inhibit bacterial growth.[4][6]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antibacterial efficacy of a compound. The following are standardized protocols for the broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Antimicrobial Agent Stock Solution:
- Prepare a stock solution of this compound or aurodox in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
- Further dilutions are made in cation-adjusted Mueller-Hinton Broth (MHIIB).
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test bacterium from an agar plate culture.
- Suspend the colonies in a sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in MHIIB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Dispense the diluted antimicrobial agent into the wells of a 96-well microtiter plate, creating a two-fold serial dilution.
- Inoculate each well with the prepared bacterial suspension.
- Include a growth control well (containing bacteria and broth but no antimicrobial agent) and a sterility control well (containing only broth).
- Incubate the plate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of the test organism.
1. Preparation of Antimicrobial-Containing Agar Plates:
- Prepare a series of two-fold dilutions of the antimicrobial agent in a suitable solvent.
- Add each dilution to molten Mueller-Hinton Agar (MHA) at 45-50°C.
- Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.
2. Inoculum Preparation:
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
- Further dilute the suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
3. Inoculation:
- Using a multipoint inoculator, spot a defined volume (typically 1-2 µL) of the bacterial suspension onto the surface of the agar plates, resulting in a final inoculum of approximately 1 x 10⁴ CFU per spot.
- Include a growth control plate containing no antimicrobial agent.
4. Incubation and Interpretation:
- Incubate the plates at 35-37°C for 16-20 hours.
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or allows for the growth of no more than one or two colonies.
Mechanism of Action: Inhibition of Type III Secretion System by Aurodox
Aurodox has a well-documented secondary mechanism of action, distinct from its inhibition of protein synthesis. It acts as a potent inhibitor of the Type III Secretion System (T3SS) in several Gram-negative pathogens, such as enteropathogenic and enterohemorrhagic Escherichia coli.[4][5] The T3SS is a needle-like apparatus used by bacteria to inject virulence factors (effector proteins) directly into host cells.
Aurodox has been shown to downregulate the expression of the T3SS at the transcriptional level by repressing the master regulator, Ler.[8] This anti-virulence activity occurs at sub-inhibitory concentrations, meaning it can disarm the bacteria without killing them, which may reduce the selective pressure for resistance development.
Caption: Aurodox inhibits the T3SS by acting on upstream regulators of the master regulator, Ler.
Conclusion
This compound and aurodox, while both members of the elfamycin class of antibiotics that target EF-Tu, exhibit distinct antibacterial profiles. This compound appears to be a more conventional broad-spectrum antibiotic, with reported activity against Gram-positive and Gram-negative bacteria, as well as Mycoplasma. In contrast, aurodox's most compelling activity, particularly against Gram-negative pathogens, lies in its ability to inhibit the Type III Secretion System at sub-lethal concentrations. This anti-virulence approach is a promising strategy for combating bacterial infections while potentially minimizing the development of resistance. Further direct comparative studies are necessary to fully elucidate the relative potencies and therapeutic potential of these two related compounds.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. E. Coli Treatment: Is Aurodox the Breakthrough We Need? - Bioscience Today [biosciencetoday.co.uk]
- 5. Aurodox inhibits type III secretion in multiple Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the protective effects of Aurodox in a murine model of Shiga toxin-producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Mode of Action of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Heneicomycin: A Comparative Analysis of Its Efficacy Within the Elfamycin Antibiotic Class
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the elfamycin class of antibiotics presents a compelling area of research. This guide provides a detailed comparison of the efficacy of Heneicomycin with other notable elfamycin antibiotics, supported by available experimental data. It is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview of this compound's performance and potential.
The elfamycins are a group of natural product antibiotics that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] This crucial protein is responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, elfamycins disrupt this process, leading to a cessation of protein production and ultimately inhibiting bacterial growth.
Comparative In Vitro Efficacy
While comprehensive comparative studies directly including this compound are limited, this guide consolidates available Minimum Inhibitory Concentration (MIC) data to draw a comparative picture of its efficacy against other well-studied elfamycins such as Kirromycin and Aurodox. The data is presented for key Gram-positive and Gram-negative bacterial strains.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Elfamycin Antibiotics (µg/mL)
| Bacterial Strain | This compound | Kirromycin | Aurodox | Efrotomycin |
| Staphylococcus aureus | Data not available | 0.06 - 1 | 0.125 | 0.05 - 0.2 |
| Streptococcus pyogenes | Favorable to Efrotomycin[1] | 0.03 | 0.06 | 0.025 |
| Streptococcus pneumoniae | Data not available | 0.06 | 0.06 | 0.05 |
| Enterococcus faecalis | Data not available | 2 | >128 | >100 |
| Escherichia coli | >100 | 100 | >128 | >100 |
| Pseudomonas aeruginosa | >100 | >128 | >128 | >100 |
| Haemophilus influenzae | Data not available | 1 | 4 | 2 |
| Moraxella bovis | Favorable to Efrotomycin[1] | Data not available | Data not available | Data not available |
| Bordetella bronchiseptica | Poor activity | Data not available | Data not available | Effective |
Note: Data for Kirromycin, Aurodox, and Efrotomycin are compiled from various sources. A direct comparison of this compound was noted as favorable to Efrotomycin against Moraxella bovis and Streptococcus pyogenes, though specific MIC values were not provided in the available literature.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide is primarily based on the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, typically at 37°C for 16-20 hours. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Key Steps:
-
Preparation of Antibiotic Solutions: The elfamycin antibiotics are dissolved in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: The bacterial strains are cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
Reading of Results: The MIC is determined by visual inspection of turbidity in the wells. The lowest concentration with no visible growth is the MIC.
Mechanism of Action: Targeting Elongation Factor Tu
Elfamycins exert their antibacterial effect by binding to the bacterial elongation factor Tu (EF-Tu). This binding event can occur in two distinct ways, leading to the inhibition of protein synthesis.
-
Stabilization of the EF-Tu·GTP·aminoacyl-tRNA Complex: Some elfamycins, like kirromycin, bind to EF-Tu and lock it in its active, GTP-bound conformation. This prevents the release of EF-Tu from the ribosome after GTP hydrolysis, effectively stalling the ribosome on the mRNA and halting protein synthesis.
-
Inhibition of Ternary Complex Formation: Other elfamycins, such as pulvomycin, bind to EF-Tu and prevent it from forming the ternary complex with GTP and aminoacyl-tRNA. This blocks the delivery of amino acids to the ribosome.
dot
Caption: Mechanism of action of elfamycin antibiotics.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is a standardized process to ensure reproducibility and accuracy of the results.
dot
Caption: Experimental workflow for MIC determination.
Conclusion
This compound, as a member of the elfamycin class of antibiotics, holds promise as an inhibitor of bacterial protein synthesis. While direct, comprehensive comparative data remains scarce, the available information suggests its efficacy is comparable to other elfamycins, particularly against certain Gram-positive pathogens. Further in-depth studies with standardized methodologies are warranted to fully elucidate the antibacterial spectrum and potency of this compound relative to other members of this important antibiotic class. The unique mechanism of action of elfamycins continues to make them an attractive target for the development of new antibacterial therapies.
References
Heneicomycin and its Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Heneicomycin, a member of the elfamycin class of antibiotics, represents a promising scaffold for the development of novel antibacterial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its close analog, aurodox. The data presented herein, summarized from key studies, offers insights into the structural modifications that influence antibacterial potency.
Comparative Antibacterial Activity of Aurodox Analogs
Aurodox, structurally very similar to this compound, serves as a valuable surrogate for SAR studies within this compound class. Research by Kimura et al. (2022) systematically explored the impact of modifications at various positions of the aurodox molecule on its antibacterial activity against Gram-negative Enteropathogenic Escherichia coli (EPEC). Furthermore, studies by McHugh et al. (2022) have confirmed the activity of the parent compound, aurodox, against the Gram-positive bacterium Staphylococcus aureus.[1]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for aurodox and its synthesized derivatives. A lower MIC value indicates greater antibacterial potency.
| Compound | Modification | MIC against EPEC (µg/mL) | MIC against S. aureus (µg/mL) |
| Aurodox (Parent) | - | >100 | 1.56 |
| Derivative 1 | C30-deoxy | >100 | Data not available |
| Derivative 2 | C29-O-methyl | >100 | Data not available |
| Derivative 3 | C32-O-methyl | >100 | Data not available |
| Derivative 4 | C29,32-di-O-methyl | >100 | Data not available |
| Derivative 5 | C32-oxo | >100 | Data not available |
| Derivative 6 | C29-oxo | >100 | Data not available |
| Derivative 7 | C28-N-acetyl | >100 | Data not available |
| Derivative 8 | C28-N-formyl | >100 | Data not available |
| Derivative 9 | C28-N-propionyl | >100 | Data not available |
| Derivative 10 | C28-N-isobutyryl | >100 | Data not available |
| Derivative 11 | C28-N-pivaloyl | >100 | Data not available |
| Derivative 12 | C28-N-benzoyl | >100 | Data not available |
| Derivative 13 | C28-N-cinnamoyl | >100 | Data not available |
| Derivative 14 | C28-N,N-dimethyl | >100 | Data not available |
| Derivative 15 | C28-deamino | >100 | Data not available |
Key Insights from Structure-Activity Relationship Studies
The available data, primarily focused on the inhibition of the Type III Secretion System (T3SS) in EPEC, reveals that the tested modifications to the aurodox scaffold did not enhance its direct antibacterial activity against this Gram-negative pathogen. However, the potent activity of the parent aurodox against S. aureus highlights the differential spectrum of activity and suggests that the structural requirements for activity against Gram-positive and Gram-negative bacteria may differ. The lack of MIC data for the aurodox derivatives against S. aureus represents a critical knowledge gap that future research should address to delineate a comprehensive SAR for Gram-positive pathogens.
Mechanism of Action: Targeting Bacterial Elongation Factor Tu
This compound and its analogs belong to the elfamycin class of antibiotics, which exert their antibacterial effect by inhibiting bacterial protein synthesis.[1] Their molecular target is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, these antibiotics lock it in an inactive conformation, preventing the delivery of aminoacyl-tRNA to the ribosome and thereby halting protein production.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the aurodox analogs was determined using the broth microdilution method. This is a standardized and widely accepted technique for assessing the in vitro efficacy of antimicrobial agents.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Detailed Methodology (based on standard broth microdilution protocols):
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., EPEC or S. aureus) is grown on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of each test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate containing broth. The concentration range is selected to encompass the expected MIC value.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
-
The microtiter plates are incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing the Research Workflow
The following diagram illustrates the general workflow employed in structure-activity relationship studies of antibiotics like this compound.
Caption: Workflow for this compound SAR Studies.
References
In Vivo Efficacy of Heneicomycin: A Comparative Analysis in Animal Models of Infection
For Immediate Release
This guide provides a comparative overview of the in vivo efficacy of Heneicomycin, a member of the elfamycin class of antibiotics, against bacterial pathogens in animal models of infection. Due to the limited availability of public data on this compound, this guide also includes efficacy data for established antibiotics, Vancomycin and Linezolid, in similar infection models to provide a benchmark for comparison. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Comparative Efficacy Data
The following tables summarize the available in vivo efficacy data for this compound and the comparator antibiotics, Vancomycin and Linezolid. It is important to note the qualitative nature of the data for this compound, which stands in contrast to the quantitative data for the other agents.
Table 1: In Vivo Efficacy of this compound in Murine Infection Models
| Pathogen | Animal Model | Administration Route | Efficacy Summary | Source |
| Moraxella bovis | Mouse | Subcutaneous, Oral | Compared favorably with efrotomycin | [1][2] |
| Streptococcus pyogenes | Mouse | Subcutaneous, Oral | Compared favorably with efrotomycin | [1][2] |
| Bordetella bronchiseptica | Mouse | Oral | Poor activity observed | [1] |
Table 2: In Vivo Efficacy of Vancomycin and Linezolid in Murine MRSA Infection Models
| Antibiotic | Animal Model | Strain | Endpoint | Efficacy (ED50 in mg/kg) | Source |
| Vancomycin | Murine Sepsis Model | MRSA | Survival | 2.32 - 5.84 | [3][4] |
| Linezolid | Murine Sepsis Model | MRSA | Survival | 3.07 - 7.60 | [3][4] |
Table 3: Bacterial Load Reduction by Linezolid in Murine Thigh Infection Model
| Antibiotic | Animal Model | Strain | Dose (mg/kg) | Bacterial Load Reduction (log10 CFU/thigh) | Source |
| Linezolid | Neutropenic Mouse Thigh | S. aureus | 5 - 1280 (24h) | 1.35 - 2.2 | [5] |
| Linezolid | Neutropenic Mouse Thigh | S. pneumoniae | 5 - 1280 (24h) | 2.4 - 5.0 | [5] |
Mechanism of Action: Elfamycin Antibiotics
This compound belongs to the elfamycin family of antibiotics. These antibiotics exert their antibacterial effect by targeting and inhibiting the bacterial elongation factor Tu (EF-Tu).[6][7][8] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during protein synthesis. By binding to EF-Tu, elfamycins lock it in a conformation that prevents the release of GDP, thereby stalling the ribosome and halting protein elongation, which ultimately leads to bacterial cell death.[7][9]
Caption: Mechanism of action of this compound and other elfamycin antibiotics.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for murine infection models relevant to the pathogens discussed.
Murine Systemic Streptococcus pyogenes Infection Model
A murine model for systemic S. pyogenes infection can be established to evaluate the efficacy of antimicrobial agents.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are typically used.[10]
-
Bacterial Strain: A virulent strain of Streptococcus pyogenes is grown in appropriate broth to mid-logarithmic phase.
-
Infection: Mice are infected via intraperitoneal injection with a bacterial suspension containing a predetermined lethal or sub-lethal dose (e.g., 1 x 10^5 CFU).[11]
-
Treatment: The test compound (e.g., this compound) and comparators are administered at various doses and schedules (e.g., subcutaneously or orally) starting at a specified time post-infection.
-
Outcome Measures:
-
Survival: Animals are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.
-
Bacterial Load: At selected time points, subsets of mice are euthanized, and target organs (e.g., spleen, liver, blood) are harvested for quantitative bacterial culture (CFU counts).
-
Caption: Workflow for a murine systemic S. pyogenes infection model.
Murine MRSA Skin Infection Model
A murine skin infection model is commonly used to assess the efficacy of antibiotics against localized MRSA infections.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are often used.[12]
-
Bacterial Strain: An MRSA strain, such as USA300, is grown to the mid-logarithmic phase.
-
Infection: The dorsum of the mice is shaved, and a superficial abrasion or intradermal injection is made. A suspension of MRSA is then applied to the wounded area or injected.[13][14]
-
Treatment: Topical or systemic administration of the test compounds is initiated at a set time after infection.
-
Outcome Measures:
-
Lesion Size: The size of the skin lesion is measured daily.
-
Bacterial Load: Skin biopsies are taken from the infection site at various time points for CFU enumeration.[14]
-
Histopathology: Tissue samples may be collected for histological analysis to assess inflammation and tissue damage.
-
Caption: Workflow for a murine MRSA skin infection model.
Conclusion
This compound shows promise as an antibacterial agent, with qualitative reports of in vivo efficacy against Moraxella bovis and Streptococcus pyogenes. However, the lack of publicly available quantitative data makes direct comparison with established antibiotics like Vancomycin and Linezolid challenging. Further studies are warranted to fully elucidate the in vivo efficacy profile of this compound and its potential as a therapeutic agent for bacterial infections. The experimental models and comparative data presented in this guide can serve as a valuable resource for designing and interpreting future preclinical studies.
References
- 1. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTIBACTERIAL ACTIVITY OF this compound [jstage.jst.go.jp]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. researchgate.net [researchgate.net]
- 8. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains [mdpi.com]
- 13. Mouse model of skin wound infected with MRSA [bio-protocol.org]
- 14. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Heneicomycin vs. Efrotomycin: A Comparative Analysis of Elfamycin Antibiotics
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanism of action, and experimental evaluation of Heneicomycin and Efrotomycin.
This compound and Efrotomycin, both members of the elfamycin class of antibiotics, represent a group of potent inhibitors of bacterial protein synthesis. Their structural similarity and shared mechanism of action make them compelling subjects for comparative analysis, particularly in the context of antimicrobial drug development. This guide provides a comprehensive overview of their biological activities, supported by available data and detailed experimental protocols.
At a Glance: this compound vs. Efrotomycin
| Feature | This compound | Efrotomycin |
| Antibiotic Class | Elfamycin | Elfamycin |
| Mechanism of Action | Inhibition of Elongation Factor Tu (EF-Tu) | Inhibition of Elongation Factor Tu (EF-Tu) |
| Primary Target | Prokaryotic Protein Synthesis | Prokaryotic Protein Synthesis |
| In Vitro Antibacterial Spectrum | Gram-positive bacteria; some reports suggest activity against Gram-negative bacteria and mycoplasma.[1][2] | Primarily Gram-positive bacteria, including Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium species. |
In-Depth Comparison: Performance and Efficacy
A 1979 study by Frost et al. established that this compound and Efrotomycin exhibit the same in vitro antibacterial spectrum.[3] However, the study noted that some bacterial cultures demonstrated lower sensitivity to Efrotomycin.[3]
In vivo studies in mice from the same publication revealed that this compound's efficacy was comparable to Efrotomycin when administered subcutaneously or orally against infections caused by Moraxella bovis and Streptococcus pyogenes.[3] A notable difference was observed in the case of Bordetella bronchiseptica infections, where Efrotomycin proved effective, while this compound showed poor activity. This discrepancy was attributed to the rapid elimination of this compound following oral administration.[3] The structural difference of a disaccharide on Efrotomycin may account for these observed biological variations.[3]
Table 1: Summary of In Vivo Comparative Efficacy in Mice
| Bacterial Strain | Route of Administration | This compound Efficacy | Efrotomycin Efficacy | Reference |
| Moraxella bovis | Subcutaneous, Oral | Favorable | Favorable | [3] |
| Streptococcus pyogenes | Subcutaneous, Oral | Favorable | Favorable | [3] |
| Bordetella bronchiseptica | Oral | Poor | Effective | [3] |
Mechanism of Action: Targeting Protein Synthesis
Both this compound and Efrotomycin exert their antibacterial effects by targeting a crucial component of the bacterial protein synthesis machinery: Elongation Factor Tu (EF-Tu).[4] EF-Tu is a GTPase that plays a vital role in delivering aminoacyl-tRNA to the ribosome. By binding to EF-Tu, these antibiotics lock it in an inactive conformation, thereby preventing the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis and bacterial cell death.
Caption: Inhibition of bacterial protein synthesis by this compound and Efrotomycin.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a general broth microdilution method for determining the MIC of this compound and Efrotomycin against a panel of bacterial strains.
1. Preparation of Materials:
-
Antibiotics: Stock solutions of this compound and Efrotomycin of known concentration.
-
Bacterial Strains: Overnight cultures of test bacteria (e.g., S. pyogenes, M. bovis).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipette, incubator.
2. Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of each antibiotic in CAMHB across the rows of a 96-well plate.
-
Bacterial Inoculum: Adjust the turbidity of the overnight bacterial cultures to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy in a Murine Infection Model
This protocol describes a general workflow for assessing the in vivo efficacy of this compound and Efrotomycin in a mouse model of bacterial infection, based on the study by Frost et al.
References
- 1. Antibacterial activity of efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic (A21A): fermentation, isolation, and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTIBACTERIAL ACTIVITY OF EFROTOMYCIN [jstage.jst.go.jp]
- 4. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biochemical Assays for Confirming Heneicomycin's Engagement with EF-Tu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biochemical assays to confirm the target engagement of Heneicomycin with the bacterial elongation factor Tu (EF-Tu). This compound, an antibiotic belonging to the elfamycin class, is structurally and biologically similar to kirromycin, indicating a shared mechanism of action targeting EF-Tu. This guide details various experimental approaches to validate this interaction, compares this compound's presumed mechanism with other known EF-Tu inhibitors, and provides protocols for key biochemical assays.
Introduction to this compound and EF-Tu
Elongation factor Tu (EF-Tu) is a crucial GTPase in bacteria, responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during protein synthesis. Its essential role makes it a prime target for antibiotics. This compound is an elfamycin antibiotic with an antibacterial spectrum identical to that of kirromycin, strongly suggesting it also inhibits protein synthesis by targeting EF-Tu[1].
Comparison of this compound with Alternative EF-Tu Inhibitors
This compound's activity can be benchmarked against other well-characterized EF-Tu inhibitors. These antibiotics disrupt EF-Tu function through distinct mechanisms:
-
Kirromycin and Enacyloxin IIa: These antibiotics bind to a site at the interface of domains 1 and 3 of EF-Tu. This binding event locks EF-Tu in its active (GTP-bound) conformation, even after GTP hydrolysis. As a result, the EF-Tu-GDP complex remains bound to the ribosome, stalling protein synthesis.
-
Pulvomycin and GE2270A: These inhibitors prevent the formation of the active ternary complex (EF-Tu•GTP•aa-tRNA). They achieve this by binding to a region that overlaps with the aa-tRNA binding site, thereby sterically hindering the association of aa-tRNA with the EF-Tu•GTP complex[2][3][4].
Quantitative Comparison of EF-Tu Inhibitors
| Antibiotic | Mechanism of Action | Binding Affinity (K_d) | IC_50 |
| This compound | Presumed to be similar to Kirromycin | Not Reported | Not Reported |
| Kirromycin | Stabilizes EF-Tu on the ribosome | ~0.25 µM | Not Reported |
| Pulvomycin | Prevents ternary complex formation | Not Reported | Not Reported |
| GE2270A | Prevents ternary complex formation | Not Reported | Not Reported |
| Enacyloxin IIa | Stabilizes EF-Tu on the ribosome | Not Reported | Not Reported |
Note: The binding constant for kirromycin was reported as an association constant (K_a) of 4 x 10^6 M-1, which has been converted to the dissociation constant (K_d)[5].
Biochemical Assays to Confirm Target Engagement
Several biochemical assays can be employed to confirm the interaction between this compound and EF-Tu and to determine its mechanism of action.
GTPase Activity Assay
Principle: This assay measures the rate of GTP hydrolysis by EF-Tu. Antibiotics that bind to EF-Tu can modulate its intrinsic GTPase activity. For instance, kirromycin is known to stimulate EF-Tu's GTPase activity even in the absence of ribosomes and aa-tRNA.
Expected Outcome for this compound: If this compound acts like kirromycin, an increase in the rate of GTP hydrolysis by EF-Tu in the presence of the antibiotic would be observed.
Filter-Binding Assay
Principle: This technique is used to quantify the binding affinity (K_d) between a protein and a ligand. In this context, radiolabeled GTP or a fluorescent analog is incubated with EF-Tu in the presence of varying concentrations of this compound. The mixture is then passed through a nitrocellulose filter, which retains the protein and any bound ligand. The amount of retained radioactivity or fluorescence is proportional to the extent of binding.
Expected Outcome for this compound: A saturation binding curve would be generated, allowing for the calculation of the K_d value for the this compound-EF-Tu interaction.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (EF-Tu). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Expected Outcome for this compound: The thermogram would reveal the heat released or absorbed during the binding event, from which the binding affinity and other thermodynamic parameters can be derived.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that monitors the binding of an analyte (this compound) to a ligand (EF-Tu) immobilized on a sensor chip in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the binding affinity (K_d).
Expected Outcome for this compound: A sensorgram showing the association and dissociation phases of the interaction would be obtained, enabling the calculation of kinetic and equilibrium binding constants.
Experimental Protocols
GTPase Activity Assay Protocol
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, and 1 mM DTT.
-
EF-Tu Preparation: Purify recombinant EF-Tu and prepare a stock solution of known concentration.
-
GTP Preparation: Prepare a stock solution of GTP, including a radiolabeled tracer (e.g., [γ-³²P]GTP).
-
Assay Setup: In a microcentrifuge tube, combine the reaction buffer, EF-Tu, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding the GTP solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of 1 M perchloric acid containing 1 mM potassium phosphate.
-
Phosphate Separation: Add a charcoal slurry to bind the unreacted GTP. Centrifuge to pellet the charcoal.
-
Quantification: Measure the radioactivity of the supernatant, which contains the released ³²P-labeled inorganic phosphate, using a scintillation counter.
-
Data Analysis: Calculate the amount of GTP hydrolyzed and plot the rate of hydrolysis as a function of this compound concentration.
Nitrocellulose Filter-Binding Assay Protocol
-
Reagents: Prepare a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NH₄Cl, 1 mM DTT). Radiolabeled [³H]GTP or a fluorescent GTP analog. Purified EF-Tu. This compound stock solution. Nitrocellulose and DEAE-cellulose membranes.
-
Binding Reactions: Set up a series of binding reactions in microcentrifuge tubes. Each tube should contain a fixed concentration of EF-Tu and radiolabeled GTP, and varying concentrations of this compound. Include a control with no this compound.
-
Incubation: Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Assemble a dot-blot or filter manifold with a nitrocellulose membrane placed on top of a DEAE-cellulose membrane. Pre-wet the membranes with binding buffer.
-
Sample Application: Apply each binding reaction to a separate well of the manifold under vacuum.
-
Washing: Wash each well with ice-cold binding buffer to remove unbound ligand.
-
Drying and Quantification: Dry the membranes and quantify the radioactivity on the nitrocellulose filters using a scintillation counter or phosphorimager. The DEAE membrane can be used to quantify the unbound ligand that passed through.
-
Data Analysis: Plot the amount of bound ligand as a function of the this compound concentration. Fit the data to a binding isotherm to determine the K_d.
Visualizations
References
- 1. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The binding of kirromycin to elongation factor Tu. Structural alterations are responsible for the inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Heneicomycin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential procedural information for the safe disposal of Heneicomycin, an antibiotic of the elfamycin class. Adherence to these protocols is critical for protecting both laboratory personnel and the environment from potential hazards associated with pharmaceutical waste.
Hazard Assessment and Classification
Core Disposal Principles
All materials contaminated with this compound, including unused stock solutions, treated media, and personal protective equipment (PPE), must be segregated and disposed of following institutional and local regulations for chemical waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable guidelines.
Step-by-Step Disposal Protocol
Below is a detailed, step-by-step procedure for the proper disposal of various forms of this compound waste in a laboratory setting.
1. Segregation of this compound Waste:
-
Designate a specific, clearly labeled, and sealed waste container for all this compound-contaminated materials.
-
The container should be compatible with the chemical nature of the waste and follow your institution's guidelines for hazardous waste containers.
2. Disposal of Solid Waste:
-
Contaminated PPE: Gloves, lab coats, and other disposable protective gear that have come into contact with this compound should be placed in the designated hazardous waste container.
-
Dry Spills: Any solid material used to clean up a this compound spill should be collected and placed in the same container.
3. Disposal of Liquid Waste:
-
Unused Stock Solutions: Concentrated stock solutions of this compound must be treated as hazardous chemical waste.[3] They should be collected in a sealed, properly labeled waste container. Do not dilute and pour down the drain.
-
Contaminated Culture Media: Cell culture media containing this compound should be considered chemical waste. While autoclaving can sterilize biohazardous material, it may not effectively degrade the antibiotic.[3] Therefore, after any necessary biological decontamination (e.g., autoclaving), the media should be collected as chemical waste.
4. Disposal of Sharps:
-
Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled for hazardous chemical waste.
5. Final Disposal:
-
Once the hazardous waste container is full, it should be securely sealed and transported by trained personnel to your institution's designated hazardous waste storage area for collection by a licensed disposal vendor.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table summarizes general recommendations for handling antibiotic waste.
| Waste Type | Recommended Disposal Method | Key Precautions |
| Solid this compound Powder | Collect as hazardous chemical waste. | Avoid generating dust. Use appropriate PPE, including a respirator if necessary. |
| This compound Stock Solutions | Collect in a sealed, labeled container for hazardous chemical waste disposal. | Do not dispose of down the drain. |
| Contaminated Media | Decontaminate for biohazards if necessary (e.g., autoclave), then collect as hazardous chemical waste. | Autoclaving does not guarantee antibiotic degradation.[3] |
| Contaminated Labware | Disposable labware should be placed in the hazardous waste container. Reusable glassware must be decontaminated with a suitable chemical inactivating agent before washing. | Consult your EHS for approved decontamination procedures. |
| Contaminated PPE | Dispose of in the designated hazardous waste container. | Segregate from regular lab trash. |
Experimental Protocols for Inactivation (General Guidance)
While specific chemical degradation protocols for this compound are not well-documented in publicly available literature, general methods for antibiotic inactivation can be considered in consultation with your EHS department. These methods often involve chemical hydrolysis.
Note: The following is a generalized protocol and must be validated for this compound before implementation.
Acid/Base Hydrolysis (Example for consideration):
-
Objective: To chemically degrade the antibiotic into less active compounds.
-
Procedure:
-
Working in a certified chemical fume hood, dilute the this compound solution with water to a manageable concentration.
-
Slowly add a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) to the solution while stirring to achieve a final pH of <2 or >12, respectively.
-
Allow the solution to react for a specified period (e.g., 24 hours), monitoring for any signs of reaction (e.g., temperature change, gas evolution).
-
Neutralize the solution by slowly adding a base or acid.
-
Dispose of the neutralized solution as hazardous chemical waste, as complete degradation cannot be assumed without analytical confirmation.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for this compound disposal and a general workflow for its handling.
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: General workflow for handling this compound in a laboratory setting.
References
Personal protective equipment for handling Heneicomycin
Disclaimer: A specific Safety Data Sheet (SDS) for Heneicomycin was not located in the available resources. The following guidance is based on general safety protocols for handling potent antibiotics and chemical compounds in a research laboratory setting. Researchers must exercise caution and adhere to their institution's specific safety guidelines.
This compound is an antibiotic precursor with activity against Gram-positive and Gram-negative bacteria, as well as mycoplasma.[1][2][3] As with any chemical compound intended for laboratory use, proper handling and safety precautions are paramount to ensure the well-being of researchers and the integrity of experiments.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on general laboratory safety standards.
| Body Area | Recommended PPE | Rationale |
| Respiratory | NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood | To prevent inhalation of the solid compound, which may cause allergic or asthmatic reactions. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, which may cause an allergic skin reaction. |
| Eyes | Safety glasses with side shields or goggles | To protect eyes from potential splashes or airborne particles. |
| Body | Laboratory coat or chemical-resistant disposable coveralls | To protect skin and personal clothing from contamination.[4] |
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
| Stage | Procedure |
| Receiving and Storage | Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated area, away from incompatible materials. The product should be stored as recommended on the Certificate of Analysis.[2] For long-term storage, -20°C in powder form is recommended.[3] |
| Preparation | All handling of the solid compound should be conducted in a chemical fume hood to avoid dust generation. When preparing solutions, do so on the same day of use if possible. Stock solutions can be stored in tightly sealed vials at -20°C for up to one month.[3] |
| Spill Management | In case of a spill, evacuate the area and ensure adequate ventilation. Avoid inhaling any dust. Use appropriate PPE to clean the spill. Cover drains to prevent entry into waterways. Collect the spilled material and place it in a sealed container for proper disposal. |
| Disposal | Dispose of this compound waste as hazardous chemical waste in accordance with institutional, local, and national regulations. Contaminated materials, such as gloves and labware, should also be disposed of as hazardous waste.[5] For unused products, consider pharmaceutical returns vendors if applicable.[5] |
Experimental Protocols
While specific experimental protocols involving this compound were not detailed in the search results, a general procedure for preparing a stock solution is as follows:
-
Allow the product vial to equilibrate to room temperature for at least one hour before opening.[3]
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate solvent (e.g., DMSO) to the desired concentration.
-
If not for immediate use, aliquot the solution into tightly sealed vials and store at -20°C.[3]
Visual Guides for Safe Handling
The following diagrams illustrate key procedural workflows for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
